5-Hydroxy Rosiglitazone-d4-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C18H19N3O3S |
|---|---|
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
5-[[2,3,5,6-tetradeuterio-4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/i5D,6D,7D,8D |
InChI-Schlüssel |
YASAKCUCGLMORW-KDWZCNHSSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCN(C)C3=CC=CC=N3)[2H] |
Kanonische SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
5-Hydroxy Rosiglitazone-d4: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Hydroxy Rosiglitazone-d4 (B1165302), a deuterium-labeled metabolite of the antidiabetic drug Rosiglitazone (B1679542). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalytical assays. This guide covers the chemical properties, metabolic pathways, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, it includes visual representations of relevant biological and experimental workflows to facilitate a deeper understanding.
Introduction
5-Hydroxy Rosiglitazone-d4 is the deuterated form of 5-Hydroxy Rosiglitazone, a primary active metabolite of Rosiglitazone. Rosiglitazone is a member of the thiazolidinedione class of drugs, which functions as an insulin (B600854) sensitizer (B1316253) by acting as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] Activation of PPARγ regulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved glycemic control in patients with type 2 diabetes.[3][4][5]
The metabolism of Rosiglitazone is extensive, primarily occurring in the liver via N-demethylation and hydroxylation, reactions catalyzed by cytochrome P450 enzymes, predominantly CYP2C8 and to a lesser extent, CYP2C9.[1][3][4] 5-Hydroxy Rosiglitazone is one of the major metabolites formed through this process.
In pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is crucial for achieving accurate and precise quantification of analytes in complex biological matrices. 5-Hydroxy Rosiglitazone-d4 serves this purpose, offering a reliable tool for researchers due to its chemical and physical similarities to the endogenous metabolite, while its mass difference allows for clear differentiation in mass spectrometric analyses.[6][7]
Chemical and Physical Properties
The key chemical and physical properties of 5-Hydroxy Rosiglitazone-d4 are summarized in the table below. This data is essential for method development and instrument setup in analytical laboratories.
| Property | Value | Source |
| Chemical Name | 5-(4-(2-((5-hydroxypyridin-2-yl)(methyl)amino)ethoxy-1,1,2,2-d4)benzyl)thiazolidine-2,4-dione | [8] |
| Molecular Formula | C₁₈H₁₅D₄N₃O₄S | [8][9][10] |
| Molecular Weight | 377.45 g/mol | [8][9][10] |
| CAS Number | 1794759-89-9 | [8][10][11] |
| Appearance | Pale Yellow Solid | [9] |
| Solubility | Soluble in DMSO and Methanol | [9] |
| Storage Temperature | -20°C | [9] |
Signaling and Metabolic Pathways
Rosiglitazone Mechanism of Action: PPARγ Signaling Pathway
Rosiglitazone exerts its therapeutic effects by activating the PPARγ signaling pathway. The diagram below illustrates the key steps in this pathway, from receptor binding to the regulation of gene expression.
Metabolic Pathway of Rosiglitazone
The biotransformation of Rosiglitazone in the liver is a critical aspect of its pharmacology. The following diagram outlines the primary metabolic pathways, including the formation of 5-Hydroxy Rosiglitazone.
Experimental Protocols
The following section details a typical experimental protocol for the quantification of 5-Hydroxy Rosiglitazone in human plasma using 5-Hydroxy Rosiglitazone-d4 as an internal standard. This method is adapted from established procedures for Rosiglitazone and its metabolites.[12]
Materials and Reagents
-
5-Hydroxy Rosiglitazone (analytical standard)
-
5-Hydroxy Rosiglitazone-d4 (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (blank)
Sample Preparation
-
Spiking of Internal Standard: To 100 µL of human plasma, add 10 µL of 5-Hydroxy Rosiglitazone-d4 working solution (e.g., 100 ng/mL in acetonitrile) and vortex briefly.
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a 10 µL aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. Method optimization may be required based on the specific instrumentation used.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (5-Hydroxy Rosiglitazone) | m/z 374.1 → 151.1 |
| MRM Transition (5-Hydroxy Rosiglitazone-d4) | m/z 378.1 → 155.1 (inferred) |
| Collision Energy | Optimized for each transition |
Experimental Workflow
The diagram below provides a visual representation of the experimental workflow for a typical bioanalytical assay using an internal standard.
Data Presentation
The following table provides an example of how quantitative data for 5-Hydroxy Rosiglitazone and its deuterated internal standard can be presented. The mass-to-charge ratios are based on published data for the non-deuterated compound and inferred for the deuterated analog.[12]
| Analyte | Parent Ion (m/z) | Product Ion (m/z) |
| 5-Hydroxy Rosiglitazone | 374.1 | 151.1 |
| 5-Hydroxy Rosiglitazone-d4 | 378.1 | 155.1 |
Conclusion
5-Hydroxy Rosiglitazone-d4 is an indispensable tool for the accurate and reliable quantification of the major metabolite of Rosiglitazone in biological matrices. This technical guide has provided a comprehensive overview of its properties, the relevant biological pathways, and a detailed experimental protocol for its use as an internal standard in LC-MS/MS applications. The provided diagrams and data tables serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics. The methodologies and information presented herein should enable the development and validation of robust bioanalytical assays for preclinical and clinical studies involving Rosiglitazone.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetics and pharmacodynamics of rosiglitazone in relation to CYP2C8 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. Pharmacokinetics of rosiglitazone in patients with varying degrees of renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. 5-Hydroxy rosiglitazone-d4 sulphate potassium salt | Axios Research [axios-research.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxy Rosiglitazone-d4 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for 5-Hydroxy Rosiglitazone-d4 (B1165302), a deuterated metabolite of the antidiabetic drug Rosiglitazone (B1679542). This document is intended to serve as a valuable resource for professionals in drug metabolism, pharmacokinetics, and analytical chemistry.
Chemical Structure and Properties
5-Hydroxy Rosiglitazone-d4 is a stable isotope-labeled form of 5-Hydroxy Rosiglitazone, a primary metabolite of Rosiglitazone. The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative bioanalytical assays.
Chemical Identity:
-
Chemical Name: 5-(4-(2-((5-hydroxypyridin-2-yl)(methyl)amino)ethoxy-1,1,2,2-d4)benzyl)thiazolidine-2,4-dione[1]
-
Synonyms: 5-[[4-[1,1,2,2-tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione[1]
-
CAS Number: 1794759-89-9 (for ethylene-d4 (B1596295) labeled)[1][2], 1246817-46-8 (for phenyl-d4 labeled)[2][3][4]
Chemical Structure:
The chemical structure of 5-Hydroxy Rosiglitazone-d4, with deuterium atoms on the ethylene (B1197577) bridge, is depicted below. Another common variant involves deuteration of the phenyl ring.
Physicochemical Properties:
Quantitative data for 5-Hydroxy Rosiglitazone-d4 is limited. The table below summarizes available data for the metabolite and its parent compound, Rosiglitazone, for comparative purposes.
| Property | 5-Hydroxy Rosiglitazone-d4 | Rosiglitazone |
| Melting Point | 65-70°C[3] | 122-123°C[6] (as maleate (B1232345) salt) |
| Solubility | Soluble in DMSO, Methanol[3] | Readily soluble in ethanol (B145695) and buffered aqueous solution at pH 2.3[7] |
| pKa | Not available | 6.1, 6.8[7] |
| LogP | Not available | 2.4[6] |
| Appearance | Pale Yellow Solid[3] | White to off-white solid[7] |
Biological Context and Signaling Pathways
Rosiglitazone, the parent compound, is a potent agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[6][8] The metabolic fate of Rosiglitazone is of significant interest in understanding its efficacy and potential for drug-drug interactions.
Rosiglitazone Metabolism
Rosiglitazone is extensively metabolized in the liver, primarily by Cytochrome P450 (CYP) isoenzymes, with CYP2C8 being the major contributor and CYP2C9 playing a minor role.[8][9] The main metabolic pathways are N-demethylation and hydroxylation, leading to the formation of metabolites such as N-desmethylrosiglitazone and hydroxyrosiglitazones (e.g., 5-hydroxy rosiglitazone).[8][9][10] These metabolites are subsequently conjugated with sulfate (B86663) and glucuronic acid for excretion.[8][11]
PPARγ Signaling Pathway
Activation of PPARγ by Rosiglitazone leads to the transcription of genes involved in insulin (B600854) signaling, glucose uptake, and lipid metabolism. This ultimately results in improved insulin sensitivity.
Experimental Protocols
5-Hydroxy Rosiglitazone-d4 is primarily utilized in experimental settings as an internal standard for the quantification of 5-Hydroxy Rosiglitazone in biological matrices.
Synthesis of Rosiglitazone (General Scheme)
While a specific protocol for 5-Hydroxy Rosiglitazone-d4 is not publicly available, the general synthesis of Rosiglitazone involves a multi-step process. A representative synthetic route is outlined below, which could be adapted for the synthesis of its hydroxylated and deuterated analogue.
Analytical Method for Quantification in Plasma
A common application of 5-Hydroxy Rosiglitazone-d4 is in Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) methods for pharmacokinetic studies.
Objective: To determine the concentration of 5-Hydroxy Rosiglitazone in rat plasma.
Materials:
-
Rat plasma samples
-
5-Hydroxy Rosiglitazone-d4 (as internal standard)
-
Acetonitrile (B52724) (for protein precipitation)
-
Formic acid
-
LC-HRMS system
Protocol:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add a known concentration of 5-Hydroxy Rosiglitazone-d4 solution in acetonitrile.
-
Vortex to mix and precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-HRMS Analysis:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.
-
Flow Rate: A typical flow rate for analytical LC.
-
Mass Spectrometry: Operate in positive ion mode, monitoring for the specific m/z transitions of 5-Hydroxy Rosiglitazone and 5-Hydroxy Rosiglitazone-d4.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of 5-Hydroxy Rosiglitazone.
-
Determine the peak area ratio of the analyte to the internal standard (5-Hydroxy Rosiglitazone-d4).
-
Calculate the concentration of 5-Hydroxy Rosiglitazone in the plasma samples from the calibration curve.
-
Experimental Workflow: Pharmacokinetic Study
The use of 5-Hydroxy Rosiglitazone-d4 is integral to the workflow of pharmacokinetic (PK) studies of Rosiglitazone.
Conclusion
5-Hydroxy Rosiglitazone-d4 is an essential tool for the accurate quantification of the 5-Hydroxy Rosiglitazone metabolite in preclinical and clinical research. Its use as an internal standard in advanced analytical techniques like LC-HRMS allows for robust and reliable pharmacokinetic profiling of Rosiglitazone. A thorough understanding of its properties and the metabolic pathways of its parent compound is critical for researchers in the field of drug development and metabolic diseases.
References
- 1. 5-Hydroxy Rosiglitazone-d4 | 1794759-89-9 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 2. 5-Hydroxy rosiglitazone-d4 sulphate potassium salt | Axios Research [axios-research.com]
- 3. usbio.net [usbio.net]
- 4. 5-Hydroxy rosiglitazone-d4/CAS:1246817-46-8-HXCHEM [hxchem.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Rosiglitazone [drugfuture.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Rosiglitazone (Avandia) [ebmconsult.com]
Synthesis and Characterization of 5-Hydroxy Rosiglitazone-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Hydroxy Rosiglitazone-d4, a crucial internal standard for pharmacokinetic and metabolic studies of Rosiglitazone (B1679542). Rosiglitazone, an antidiabetic drug of the thiazolidinedione class, is primarily metabolized in the liver by cytochrome P450 enzymes, with 5-hydroxy rosiglitazone being one of its major metabolites.[1][2][3] The deuterated analog serves as an ideal internal standard for quantitative bioanalysis using mass spectrometry.
Synthesis of 5-Hydroxy Rosiglitazone-d4
The synthesis of 5-Hydroxy Rosiglitazone-d4 is a multi-step process that involves the preparation of key intermediates, including the deuterated side chain and the hydroxylated pyridine (B92270) ring, followed by their coupling and final cyclization. While specific proprietary methods may vary, a plausible synthetic approach is outlined below.
Synthetic Pathway Overview
The synthesis commences with the preparation of a deuterated ethanolamine (B43304) derivative, which is then coupled with a protected 5-hydroxypyridine intermediate. The resulting ether is then condensed with 4-fluorobenzaldehyde, followed by a Knoevenagel condensation with 2,4-thiazolidinedione (B21345) and subsequent reduction to yield the final product.
References
A Technical Guide to Rosiglitazone Metabolism and the Formation of 5-Hydroxy Rosiglitazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosiglitazone (B1679542), a member of the thiazolidinedione class of drugs, is an insulin-sensitizing agent used in the management of type 2 diabetes. Its therapeutic efficacy and potential for drug-drug interactions are intrinsically linked to its metabolic fate within the body. This technical guide provides a comprehensive overview of the metabolism of rosiglitazone, with a particular focus on the formation of its major metabolite, 5-hydroxy rosiglitazone. This document details the enzymatic pathways involved, presents quantitative metabolic data, outlines key experimental protocols for studying its biotransformation, and provides visual representations of the metabolic pathways and experimental workflows.
Introduction
Rosiglitazone acts as a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that modulates the transcription of genes involved in glucose and lipid metabolism.[1] The clearance of rosiglitazone is primarily achieved through extensive hepatic metabolism.[2][3] Understanding the specifics of these metabolic pathways is crucial for predicting its pharmacokinetic profile, assessing the risk of drug-drug interactions, and ensuring patient safety. The primary routes of rosiglitazone metabolism are N-demethylation and hydroxylation, leading to the formation of various metabolites that are subsequently conjugated and excreted.[2][4] This guide will delve into the core aspects of these processes.
Primary Metabolic Pathways of Rosiglitazone
The biotransformation of rosiglitazone is predominantly an oxidative process mediated by the cytochrome P450 (CYP) enzyme system in the liver.[4] The two principal initial metabolic pathways are:
-
Hydroxylation: This process involves the addition of a hydroxyl group to the pyridine (B92270) ring of the rosiglitazone molecule. The major product of this pathway is para-hydroxy rosiglitazone, also referred to as 5-hydroxy rosiglitazone.[5][6] A minor product, ortho-hydroxy rosiglitazone, is also formed.[5]
-
N-demethylation: This pathway involves the removal of a methyl group from the nitrogen atom of the pyridylamino side chain, resulting in the formation of N-desmethyl rosiglitazone.[5][6] This metabolite can undergo further hydroxylation before phase II metabolism.[6]
Following these initial oxidative steps, the metabolites undergo Phase II conjugation reactions, primarily sulphation and glucuronidation, to form more water-soluble compounds that are readily excreted in the urine and feces.[4][6] Approximately 64% of a dose is eliminated in the urine and 23% in the feces.[4]
Enzymology of Rosiglitazone Metabolism
Extensive in vitro studies utilizing human liver microsomes, recombinant human CYP enzymes, and specific chemical inhibitors have elucidated the key enzymes responsible for rosiglitazone metabolism.
-
CYP2C8: This is unequivocally the primary enzyme responsible for both the hydroxylation and N-demethylation of rosiglitazone.[5][7] Strong correlations have been observed between the rate of rosiglitazone metabolism and CYP2C8 activity (e.g., paclitaxel (B517696) 6α-hydroxylation).[5][8]
-
CYP2C9: This enzyme plays a minor role in the metabolism of rosiglitazone, contributing to a lesser extent to both major metabolic pathways.[5][6] The enzymatic activity of CYP2C8 towards rosiglitazone is approximately four-fold higher than that of CYP2C9.[6]
-
Other CYPs: While CYP2C8 and CYP2C9 are the main contributors, some studies suggest minor involvement of other enzymes like CYP3A4 and CYP2E1.[9][10]
The predominant role of CYP2C8 has significant clinical implications, as co-administration of drugs that inhibit or induce this enzyme can markedly alter rosiglitazone's plasma concentrations.[11]
Metabolic Pathway Diagram
Caption: Metabolic pathway of Rosiglitazone.
Quantitative Data on Rosiglitazone Metabolism
The following tables summarize key quantitative data from in vitro studies on rosiglitazone metabolism.
Table 1: Kinetic Parameters for Rosiglitazone Metabolite Formation
| Metabolite | Enzyme System | Apparent Km (µM) | Apparent Vmax (nmol/h/mg protein) | Reference |
| para-Hydroxy Rosiglitazone | Human Liver Microsomes (n=3) | 5 - 9 | 22 - 76 | [5] |
| para-Hydroxy Rosiglitazone | Recombinant CYP2C8 | 7 | 7 | [5] |
| N-desmethyl Rosiglitazone | Human Liver Microsomes (n=3) | 8 - 14 | 26 - 91 | [5] |
| N-desmethyl Rosiglitazone | Recombinant CYP2C8 | 11 | 10 | [5] |
| N-desmethyl Rosiglitazone | Recombinant CYP2C9 | 34 | 3 | [5] |
Data represent ranges or mean values as reported in the cited literature.
Table 2: Inhibition of Rosiglitazone Metabolism by CYP-Specific Inhibitors
| Metabolic Pathway | Inhibitor (Target Enzyme) | Concentration | % Inhibition (approx.) | Reference |
| para-Hydroxylation | 13-cis Retinoic Acid (CYP2C8) | 142 µM | >50% | [5] |
| N-demethylation | 13-cis Retinoic Acid (CYP2C8) | 142 µM | >50% | [5] |
| para-Hydroxylation | Sulphaphenazole (CYP2C9) | 10 µM | <30% | [5] |
| N-demethylation | Sulphaphenazole (CYP2C9) | 10 µM | <30% | [5] |
| Overall Rosiglitazone Metabolism | Montelukast (CYP2C8) | 0.02 µM | 49% | [10] |
| Overall Rosiglitazone Metabolism | Ketoconazole (CYP3A4) | 1 µM | 52% | [10] |
| Overall Rosiglitazone Metabolism | Diethyldithiocarbamate (CYP2E1) | - | 41% | [10] |
Inhibition percentages are approximate and may vary based on experimental conditions.
Table 3: Inhibitory Potential of Rosiglitazone on CYP Enzymes
| CYP Enzyme | Probe Substrate | IC50 (µM) | Reference |
| CYP2C8 | Paclitaxel | 18 | [5] |
| CYP2C9 | Tolbutamide | 50 | [5] |
Experimental Protocols
Detailed methodologies are essential for the reproducible study of drug metabolism. The following sections outline typical protocols for in vitro investigations of rosiglitazone metabolism.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to determine the rate of metabolite formation in a pooled human liver microsomal system.
Materials:
-
Human Liver Microsomes (HLM)
-
Rosiglitazone
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a stock solution of rosiglitazone in a suitable solvent (e.g., methanol). Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Mixture: In a microcentrifuge tube, combine potassium phosphate buffer, HLM (e.g., 0.3-1.0 mg/mL final protein concentration), and rosiglitazone (e.g., 10 µM final concentration).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 5-25 minutes).[5][10]
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze for the presence of rosiglitazone and its metabolites (5-hydroxy rosiglitazone, N-desmethyl rosiglitazone) using a validated LC-MS/MS method.
-
Controls: Run parallel incubations without the NADPH regenerating system to confirm that metabolism is P450-dependent.[5]
CYP Inhibition Assay
This protocol assesses the contribution of specific CYP isozymes using chemical inhibitors.
Procedure:
-
Follow the protocol for In Vitro Metabolism (Section 4.1).
-
Prior to the pre-incubation step, add a known selective inhibitor for a specific CYP enzyme to the incubation mixture.[5]
-
Ensure the final solvent concentration is kept low (e.g., <2% v/v) to avoid affecting enzyme activity.[5]
-
Compare the rate of metabolite formation in the presence of the inhibitor to a control incubation (with solvent only) to calculate the percent inhibition.
Experimental Workflow Diagram
Caption: Workflow for in vitro Rosiglitazone metabolism studies.
Conclusion
The metabolism of rosiglitazone is a well-characterized process dominated by CYP2C8-mediated hydroxylation and N-demethylation, with a minor contribution from CYP2C9. The primary hydroxylated metabolite is 5-hydroxy rosiglitazone. The heavy reliance on CYP2C8 for its clearance makes rosiglitazone susceptible to clinically significant drug-drug interactions with inhibitors and inducers of this enzyme. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals engaged in the study of thiazolidinedione metabolism and the broader field of drug biotransformation. A thorough understanding of these metabolic pathways is paramount for the safe and effective use of rosiglitazone and for the development of future therapeutic agents.
References
- 1. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 2. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. ClinPGx [clinpgx.org]
- 8. Pilot study of rosiglitazone as an in vivo probe of paclitaxel exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiologically based pharmacokinetic modeling of CYP2C8 substrate rosiglitazone and its metabolite to predict metabolic drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Metabolism of Rosiglitazone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of Rosiglitazone (B1679542), a member of the thiazolidinedione class of insulin-sensitizing drugs. This document details the primary metabolic pathways, the enzymes responsible for its biotransformation, and quantitative data derived from various studies. Detailed experimental protocols for conducting in vitro metabolism studies are also provided, along with visualizations of key processes to aid in understanding.
Introduction to Rosiglitazone Metabolism
Rosiglitazone undergoes extensive hepatic metabolism primarily through oxidation. The two major initial metabolic routes are N-demethylation of the methylamino group and hydroxylation of the pyridine (B92270) ring.[1][2][3] These phase I metabolites can then undergo further phase II conjugation reactions, such as sulfation and glucuronidation, before excretion.[3] The metabolites of Rosiglitazone are considerably less potent than the parent compound and are not expected to contribute significantly to its therapeutic effect.[4]
Key Metabolic Pathways and Enzymes
The biotransformation of Rosiglitazone is predominantly mediated by the cytochrome P450 (CYP) enzyme system.
-
N-demethylation: This process involves the removal of a methyl group from the nitrogen atom in the pyridine ring linkage, leading to the formation of N-desmethyl Rosiglitazone.[1][5]
-
Hydroxylation: This involves the addition of a hydroxyl group to the pyridine ring, resulting in the formation of para-hydroxy Rosiglitazone and, to a lesser extent, ortho-hydroxy Rosiglitazone.[1]
The primary enzyme responsible for both N-demethylation and hydroxylation of Rosiglitazone is CYP2C8 .[1][6][7] A minor contribution to these metabolic pathways is also made by CYP2C9 .[1][6][7] Some studies have suggested the potential involvement of other enzymes, such as CYP3A4 and CYP2E1, in the overall metabolism of Rosiglitazone, particularly when considering the total substrate depletion.[2][8] The enzymatic activity of CYP2C8 towards Rosiglitazone is approximately four times higher than that of CYP2C9.[3]
Quantitative Metabolic Data
The following tables summarize the key quantitative parameters for the in vitro metabolism of Rosiglitazone.
Table 1: Michaelis-Menten Kinetic Parameters for Rosiglitazone Metabolism in Human Liver Microsomes
| Metabolic Pathway | Enzyme | Km (μM) | Vmax (nmol/h/mg protein) | Reference |
| para-Hydroxylation | CYP2C8 | ~4 - 20 (mean ~10) | ~30 - 130 (mean ~75) | [1] |
| N-demethylation | CYP2C8 | ~4 - 20 (mean ~10) | ~30 - 130 (mean ~75) | [1] |
| Overall Metabolism | Mixed CYPs | 17.1 - 29.8 (mean ~25) | 0.89 - 3.12 (nmol/min/mg protein) | [2] |
Table 2: Inhibition of Rosiglitazone Metabolism by CYP-Specific Inhibitors
| Inhibitor | Target Enzyme | Concentration | % Inhibition of Rosiglitazone Metabolism | Reference |
| 13-cis Retinoic Acid | CYP2C8 | Not specified | >50% | [1] |
| Montelukast | CYP2C8 | 0.02 µM | ~69% | [2] |
| Sulphaphenazole | CYP2C9 | Not specified | <30% | [1] |
| Sulphaphenazole | CYP2C9 | 10 µM | ~42% | [2] |
| Ketoconazole | CYP3A4 | 1 µM | ~52% | [2] |
| Diethyldithiocarbamate | CYP2E1 | 40 µM | ~41% | [2] |
Table 3: Inhibitory Potential of Rosiglitazone on CYP Enzymes
| CYP Enzyme | Probe Substrate | IC50 (μM) | Reference |
| CYP2C8 | Paclitaxel 6α-hydroxylase | 18 | [1] |
| CYP2C9 | Tolbutamide hydroxylase | 50 | [1] |
Experimental Protocols
This section provides detailed methodologies for conducting in vitro metabolism studies of Rosiglitazone.
Incubation with Human Liver Microsomes
This protocol is designed to assess the formation of Rosiglitazone metabolites in a human liver microsomal system.
Materials:
-
Rosiglitazone (radiolabeled, e.g., [14C]-Rosiglitazone, or non-labeled)
-
Pooled human liver microsomes (HLMs)
-
NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
-
Methanol or other suitable solvent for Rosiglitazone
-
Shaking water bath at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) or methanol)
-
Centrifuge
Procedure:
-
Prepare a stock solution of Rosiglitazone in a suitable solvent.
-
In a microcentrifuge tube, combine the human liver microsomes (e.g., final concentration of 0.4 mg/mL), potassium phosphate buffer, and Rosiglitazone (e.g., final concentration of 10 μM).[1]
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.[1]
-
Initiate the metabolic reaction by adding the NADPH generating system.[1]
-
Incubate for a predetermined time (e.g., 5-25 minutes) at 37°C, ensuring linear reaction kinetics.[1][2]
-
Terminate the reaction by adding a cold quenching solution (e.g., 2 volumes of acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant for analysis by HPLC or LC-MS/MS.
CYP Inhibition Studies
This protocol is used to identify the specific CYP enzymes involved in Rosiglitazone metabolism using chemical inhibitors.
Materials:
-
All materials from the previous protocol.
-
Specific CYP inhibitors (e.g., 13-cis retinoic acid for CYP2C8, sulphaphenazole for CYP2C9).
Procedure:
-
Follow steps 1 and 2 of the previous protocol.
-
Add the specific CYP inhibitor at a known concentration to the incubation mixture.
-
Pre-incubate the mixture (microsomes, buffer, Rosiglitazone, and inhibitor) for a specified time (e.g., 5 minutes) at 37°C.
-
Initiate the reaction by adding the NADPH generating system.
-
Continue with steps 5-8 of the previous protocol.
-
Compare the rate of metabolite formation in the presence of the inhibitor to a control incubation without the inhibitor to determine the percent inhibition.
Analytical Methodology: HPLC and LC-MS/MS
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection:
This method is suitable for the quantification of Rosiglitazone in plasma or microsomal incubates.
-
Column: C18 column.[9]
-
Mobile Phase: A mixture of phosphate buffer, acetonitrile, and methanol.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: Fluorescence detection with excitation at 247 nm and emission at 367 nm.[9]
-
Sample Preparation: Liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or protein precipitation.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
This is a highly sensitive and specific method for the simultaneous quantification of Rosiglitazone and its metabolites.
-
Column: C18 column (e.g., Luna C18, 100 mm x 2.0 mm, 3-μm particle size).[10]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).[10]
-
Flow Rate: 0.2 mL/min.[10]
-
Ionization: Positive electrospray ionization (ESI+).[10]
-
Detection: Selected reaction monitoring (SRM) of specific precursor-to-product ion transitions.[10]
-
Sample Preparation: Simple protein precipitation with acetonitrile.[10]
Visualizations
The following diagrams illustrate the metabolic pathways and experimental workflows described in this guide.
Caption: Metabolic pathways of Rosiglitazone.
Caption: Experimental workflow for in vitro metabolism studies.
References
- 1. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method | springermedizin.de [springermedizin.de]
- 6. pharmaron.com [pharmaron.com]
- 7. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 8. Pharmacokinetics and pharmacodynamics of rosiglitazone in relation to CYP2C8 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxy Rosiglitazone-d4 certificate of analysis
An In-Depth Technical Guide to the Certificate of Analysis for 5-Hydroxy Rosiglitazone-d4 (B1165302)
Introduction
5-Hydroxy Rosiglitazone-d4 is the deuterated form of 5-Hydroxy Rosiglitazone, a primary metabolite of the antidiabetic drug Rosiglitazone.[1][2] Deuterated standards, where hydrogen atoms are replaced by a stable isotope, deuterium (B1214612), are critical tools in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[3] They serve as ideal internal standards for quantitative analysis in complex biological matrices, enabling high accuracy and reproducibility by correcting for variations during sample preparation and analysis.[3][4] This guide provides a comprehensive overview of the data and methodologies presented in a typical Certificate of Analysis (CoA) for 5-Hydroxy Rosiglitazone-d4, intended for researchers and professionals in drug metabolism, pharmacokinetics (DMPK), and clinical analysis.
Data Presentation: Certificate of Analysis Summary
A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications and provides detailed results of quality control testing.[5][6] The data for 5-Hydroxy Rosiglitazone-d4 is typically organized into the following sections.
Table 1: Product Identification and Physicochemical Properties
This section provides fundamental information identifying the compound.
| Parameter | Specification | Source |
| Chemical Name | 5-(4-(2-((5-hydroxypyridin-2-yl)(methyl)amino)ethoxy-1,1,2,2-d4)benzyl)thiazolidine-2,4-dione | [7] |
| CAS Number | 1794759-89-9 (for Ethylene-d4) / 1246817-46-8 (for Phenyl-d4) | [4][8] |
| Molecular Formula | C₁₈H₁₅D₄N₃O₄S | [4][9] |
| Molecular Weight | 377.45 g/mol | [4][9] |
| Appearance | Pale Yellow Solid | [9] |
| Solubility | Soluble in DMSO, Methanol | [9] |
| Storage Condition | -20°C | [9] |
Table 2: Quantitative Analytical Data
This table summarizes the results from rigorous analytical testing to certify the quality of the standard. Values presented here are representative examples.
| Analysis | Method | Result |
| Chemical Purity | HPLC (UV, 245 nm) | 99.8% |
| Identity Confirmation | LC-MS (ESI+) | Conforms to Structure |
| Isotopic Purity | LC-MS (ESI+) | 99.5% Deuterated |
| Deuterium Incorporation | LC-MS (ESI+) | ≥99% d₄ |
| Structural Confirmation | ¹H NMR, ¹³C NMR | Conforms to Structure |
| Residual Solvents | GC-MS | <0.1% |
Metabolic Pathway of Rosiglitazone
Rosiglitazone is an insulin-sensitizing agent that is extensively metabolized in the liver.[10] The primary metabolic pathways are N-demethylation and hydroxylation, catalyzed mainly by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP2C9.[1][2] The formation of 5-Hydroxy Rosiglitazone is a key step in its metabolism.
Caption: Metabolic conversion of Rosiglitazone to its hydroxylated metabolite.
Experimental Protocols
Detailed and validated analytical methods are essential for certifying a reference standard.[6][11] The following protocols are representative of the procedures used to generate the data in a CoA.
Protocol 1: Chemical Purity by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of the compound by separating it from any non-deuterated or other impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
Quantification: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Protocol 2: Identity and Isotopic Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of the compound and determine its isotopic distribution.
-
Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Utilizes the same HPLC method as described in Protocol 1 to ensure separation prior to mass analysis.
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+).
-
Mass Analysis: Full scan mode from m/z 100-1000.
-
Identity Confirmation: The measured monoisotopic mass of the [M+H]⁺ ion is compared to the theoretical exact mass.
-
Isotopic Purity Assessment: The relative intensities of the mass peaks corresponding to the d₀, d₁, d₂, d₃, and d₄ species are measured. Isotopic purity is calculated as the percentage of the d₄ species relative to all isotopic forms.
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the precise chemical structure and the location of the deuterium labels.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: ~5-10 mg of the compound dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
¹H NMR: The proton NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling.
-
¹³C NMR: The carbon NMR spectrum provides confirmation of the overall carbon skeleton.
Analytical Certification Workflow
The process of creating a certified reference material involves multiple, sequential steps to ensure quality and accuracy from start to finish.
Caption: Standard workflow for the certification of a chemical reference material.
Interrelation of Analytical Data for Certification
The final Certificate of Analysis is a synthesis of data from orthogonal analytical techniques. Each test provides a crucial piece of information that, when combined, gives a complete picture of the material's quality.
Caption: Logical relationship between analytical tests and final CoA specifications.
Conclusion
A comprehensive Certificate of Analysis for 5-Hydroxy Rosiglitazone-d4 is indispensable for ensuring the reliability and accuracy of quantitative bioanalytical studies. By providing transparent data on identity, purity, isotopic enrichment, and structure, backed by detailed experimental protocols, the CoA gives researchers and drug development professionals confidence in their internal standard. This ultimately leads to more robust and defensible scientific outcomes in the fields of pharmacology and clinical diagnostics.
References
- 1. ClinPGx [clinpgx.org]
- 2. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scribd.com [scribd.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. 5-Hydroxy Rosiglitazone-d4 | 1794759-89-9 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 8. 5-Hydroxy rosiglitazone-d4 sulphate potassium salt | Axios Research [axios-research.com]
- 9. usbio.net [usbio.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. jctlmdb.org [jctlmdb.org]
A Technical Guide to the Pharmacokinetic Profile of Rosiglitazone and its Metabolites
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pharmacokinetic properties of rosiglitazone (B1679542), a thiazolidinedione class antidiabetic agent, and its primary metabolites. The information is compiled from peer-reviewed literature and public data sources to serve as a technical resource for professionals in drug development and clinical research.
Executive Summary
Rosiglitazone is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), which enhances insulin (B600854) sensitivity in key tissues like adipose tissue, skeletal muscle, and the liver.[1][2] Its pharmacokinetic profile is characterized by rapid and nearly complete absorption, high plasma protein binding, and extensive hepatic metabolism. The primary metabolic pathways are N-demethylation and hydroxylation, predominantly mediated by the cytochrome P450 enzyme CYP2C8, with a minor contribution from CYP2C9.[1][3][4][5][6] The resulting metabolites are significantly less potent than the parent compound and are excreted mainly in the urine after conjugation.[2][5] This guide details the absorption, distribution, metabolism, and excretion (ADME) parameters, presents quantitative data in tabular format, describes the experimental protocols used for their determination, and visualizes the core metabolic pathways and experimental workflows.
Pharmacokinetic Profile
Absorption
Rosiglitazone is rapidly absorbed following oral administration, with peak plasma concentrations (Cmax) typically observed approximately 1 hour after dosing in a fasted state.[1][7] The absolute bioavailability is exceptionally high, estimated to be 99%.[1][2][7][8] The administration of rosiglitazone with food does not significantly alter the overall exposure (AUC), though it may lead to a minor decrease in Cmax (around 28%) and a delay in Tmax, changes that are not considered clinically significant.[1]
Distribution
Rosiglitazone is highly bound to plasma proteins, with a binding fraction of 99.8%, primarily to albumin.[1][6][7] The mean oral steady-state volume of distribution (Vss/F) is approximately 17.6 liters.[1][2]
Metabolism
Rosiglitazone undergoes extensive hepatic metabolism, and no unchanged drug is excreted in the urine.[2][5][7] The principal routes of Phase I metabolism are N-demethylation and hydroxylation of the pyridine (B92270) ring.[3][5][8]
-
Key Enzymes: In vitro studies have conclusively identified Cytochrome P450 2C8 (CYP2C8) as the primary enzyme responsible for rosiglitazone's metabolism.[3][4][6] CYP2C9 also contributes, but to a minor extent.[3][4][5] The enzymatic activity of CYP2C8 for rosiglitazone metabolism is approximately four times higher than that of CYP2C9.[4]
-
Major Metabolites: The two major metabolites formed are N-desmethyl rosiglitazone and para-hydroxy rosiglitazone .[3][4] A minor metabolite, ortho-hydroxy rosiglitazone, is also formed.[3]
-
Phase II Conjugation: Following Phase I metabolism, the metabolites undergo conjugation with sulfate (B86663) and glucuronic acid before excretion.[1][5][9] Para-hydroxy rosiglitazone is primarily detected in plasma as its conjugated sulfate metabolite.[4]
-
Metabolite Activity: All circulating metabolites are considerably less potent than the parent rosiglitazone and are not expected to contribute to its insulin-sensitizing effects.[2][5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Rosiglitazone (Avandia) [ebmconsult.com]
- 3. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Rosiglitazone in the treatment of type 2 diabetes mellitus: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 5-Hydroxy Rosiglitazone-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 5-Hydroxy Rosiglitazone-d4 as an internal standard in the quantitative analysis of 5-Hydroxy Rosiglitazone and its parent drug, Rosiglitazone. The protocols detailed below are primarily designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, a common analytical technique in pharmacokinetic and drug metabolism studies.
Introduction
Rosiglitazone is an oral anti-diabetic drug that belongs to the thiazolidinedione class of medications.[1] It functions by improving insulin (B600854) sensitivity. The metabolism of Rosiglitazone is extensive, primarily occurring in the liver via cytochrome P450 (CYP) enzymes, particularly CYP2C8 and to a lesser extent, CYP2C9.[2][3] The major metabolic pathways include N-demethylation and hydroxylation.[2][4] One of the key metabolites is 5-Hydroxy Rosiglitazone.
Accurate quantification of drugs and their metabolites in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, chromatography, and ionization efficiency.[5] 5-Hydroxy Rosiglitazone-d4, a deuterated analog of 5-Hydroxy Rosiglitazone, is an ideal internal standard for this purpose due to its similar chemical and physical properties to the analyte, while being distinguishable by its mass-to-charge ratio (m/z).[5]
Rosiglitazone Metabolism Pathway
The metabolic conversion of Rosiglitazone to its hydroxylated and demethylated metabolites is a critical aspect of its pharmacology.
Caption: Metabolic pathway of Rosiglitazone.
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific instrumentation and laboratory conditions.
Materials and Reagents
-
Analytes: Rosiglitazone, 5-Hydroxy Rosiglitazone
-
Internal Standard: 5-Hydroxy Rosiglitazone-d4
-
Biological Matrix: Human plasma, rat plasma, etc.
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Formic Acid (FA) - all LC-MS grade
-
Reagents: Water (deionized or Milli-Q)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Rosiglitazone, 5-Hydroxy Rosiglitazone, and 5-Hydroxy Rosiglitazone-d4 in methanol to prepare individual 1 mg/mL stock solutions.
-
Store stock solutions at -20°C.
-
-
Working Solutions:
-
Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a suitable solvent mixture (e.g., 50:50 ACN:Water).
-
Prepare a working internal standard solution of 5-Hydroxy Rosiglitazone-d4 at an appropriate concentration (e.g., 100 ng/mL).
-
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for extracting analytes from plasma samples.
-
Spike: To 100 µL of blank plasma, add the appropriate amount of analyte working solution to prepare calibration standards and quality control (QC) samples. For unknown samples, use 100 µL of the sample.
-
Add Internal Standard: Add 10 µL of the 100 ng/mL 5-Hydroxy Rosiglitazone-d4 working solution to all samples (except blanks).
-
Precipitate: Add 300 µL of cold acetonitrile to each sample.
-
Vortex: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase sensitivity.
-
Inject: Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.
Experimental Workflow
References
- 1. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Quantitative Analysis of Rosiglitazone and its Major Metabolites in Human Plasma by LC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosiglitazone (B1679542) is an oral anti-diabetic agent from the thiazolidinedione class of drugs used for the treatment of type 2 diabetes. It acts as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), which is involved in glucose regulation and insulin (B600854) sensitivity. The metabolism of Rosiglitazone is extensive, with the primary routes being N-demethylation and hydroxylation, primarily mediated by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP2C9.[1][2][3] The major metabolites identified in human plasma are N-desmethyl Rosiglitazone and p-hydroxy Rosiglitazone.[1][3][4] Monitoring the plasma concentrations of Rosiglitazone and its key metabolites is crucial for pharmacokinetic studies, drug-drug interaction assessments, and understanding its disposition in humans.[5]
This application note presents a sensitive and robust LC-MS/MS method for the simultaneous quantification of Rosiglitazone and its two major metabolites, N-desmethyl Rosiglitazone and p-hydroxy Rosiglitazone, in human plasma. The method utilizes a simple protein precipitation for sample preparation and offers high selectivity and sensitivity for bioanalytical applications.
Metabolic Pathway
Rosiglitazone undergoes extensive metabolism in the liver. The two primary metabolic pathways are N-demethylation to form N-desmethyl Rosiglitazone and hydroxylation to form p-hydroxy Rosiglitazone.[3][5] These reactions are catalyzed mainly by the CYP2C8 enzyme, with a minor contribution from CYP2C9.[1][3]
Caption: Metabolic pathway of Rosiglitazone.
Experimental Workflow
The analytical workflow consists of sample preparation involving protein precipitation, followed by chromatographic separation using a C18 column and subsequent detection by tandem mass spectrometry in the multiple reaction monitoring (MRM) mode.
Caption: Experimental workflow for LC-MS/MS analysis.
Experimental Protocols
Sample Preparation
This protocol is based on a simple and efficient protein precipitation method.[4]
Materials:
-
Human plasma samples
-
Rosiglitazone, N-desmethyl Rosiglitazone, and p-hydroxy Rosiglitazone analytical standards
-
Rosiglitazone-d3 (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard (e.g., 40 ng/mL Rosiglitazone-d3).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.
LC Conditions:
| Parameter | Value |
|---|---|
| Column | Luna C18 (100 mm x 2.0 mm, 3 µm) or equivalent |
| Mobile Phase | 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid in water[4] |
| Flow Rate | 0.2 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 2.5 minutes[4] |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Dependent on instrument |
| Gas Flow | Dependent on instrument |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Rosiglitazone | 358.1 | 135.1[4] |
| N-desmethyl Rosiglitazone | 344.2 | 121.1[4] |
| p-hydroxy Rosiglitazone | 374.1 | 151.1[4] |
| Rosiglitazone-d3 (IS) | 361.1 | 138.1[4] |
Method Validation and Performance
The method should be validated according to regulatory guidelines (e.g., US FDA). Key validation parameters are summarized below based on published data.
Quantitative Data Summary:
| Parameter | Rosiglitazone | N-desmethyl Rosiglitazone | p-hydroxy Rosiglitazone |
| Linear Range (ng/mL) | 1 - 500[4] | 1 - 150[4] | 1 - 25[4] |
| LLOQ (ng/mL) | 1[4] | 1[4] | 1[4] |
| Accuracy (%) | 93.3 - 112.3[4] | 93.3 - 112.3[4] | 93.3 - 112.3[4] |
| Precision (CV%) | < 14.4[4] | < 14.4[4] | < 14.4[4] |
Conclusion
This application note provides a detailed protocol for a rapid, sensitive, and specific LC-MS/MS method for the simultaneous quantification of Rosiglitazone and its major metabolites, N-desmethyl Rosiglitazone and p-hydroxy Rosiglitazone, in human plasma. The simple sample preparation and short chromatographic run time make this method suitable for high-throughput analysis in clinical and research settings, particularly for pharmacokinetic and drug metabolism studies.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Rosiglitazone and its Metabolites in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the simultaneous quantification of rosiglitazone (B1679542) and its major metabolites, N-desmethyl rosiglitazone and p-hydroxy rosiglitazone, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described is sensitive, specific, and suitable for pharmacokinetic studies. Rosiglitazone, an anti-diabetic drug of the thiazolidinedione class, is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C8 and to a lesser extent, CYP2C9.[1][2][3][4] The primary metabolic pathways are N-demethylation and hydroxylation.[1][2][5] This document outlines the necessary procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with providing key quantitative data from validated methods.
Metabolic Pathway of Rosiglitazone
Rosiglitazone undergoes extensive metabolism in the liver. The main routes of biotransformation are N-demethylation and hydroxylation, catalyzed predominantly by the CYP2C8 isoenzyme, with a minor contribution from CYP2C9.[1][2][3][4] This process leads to the formation of two major metabolites: N-desmethyl rosiglitazone and p-hydroxy rosiglitazone.[4][6] These phase I metabolites can then undergo phase II metabolism, involving conjugation with sulfate (B86663) and glucuronic acid, before excretion.[1][2][5][7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters from a validated LC-MS/MS method for the analysis of rosiglitazone and its metabolites in human plasma.[6]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Rosiglitazone | 1 - 500 | 1 |
| N-desmethyl Rosiglitazone | 1 - 150 | 1 |
| p-hydroxy Rosiglitazone | 1 - 25 | 1 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Rosiglitazone | 1 | 8.5 | 105.3 |
| 3 | 6.4 | 102.7 | |
| 40 | 4.2 | 101.5 | |
| 400 | 3.8 | 98.8 | |
| N-desmethyl Rosiglitazone | 1 | 14.4 | 112.3 |
| 3 | 9.8 | 104.7 | |
| 30 | 5.1 | 99.3 | |
| 120 | 4.5 | 98.5 | |
| p-hydroxy Rosiglitazone | 1 | 12.1 | 93.3 |
| 3 | 7.9 | 101.3 | |
| 10 | 6.2 | 103.0 | |
| 20 | 5.4 | 101.5 |
Experimental Protocols
Sample Preparation (Protein Precipitation)
A simple and rapid protein precipitation method is employed for the extraction of the analytes from human plasma.[6]
Protocol:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard (e.g., 40 ng/mL of rosiglitazone-d3).[6]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column.[6]
Table 3: Chromatographic Conditions
| Parameter | Value |
| Column | Luna C18 (100 mm x 2.0 mm, 3 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid (60:40, v/v) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| Run Time | 2.5 minutes |
Mass Spectrometry
Detection and quantification are performed using a tandem mass spectrometer with positive electrospray ionization (ESI) in Selected Reaction Monitoring (SRM) mode.[6]
Table 4: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rosiglitazone | 358.1 | 135.1 |
| N-desmethyl Rosiglitazone | 344.2 | 121.1 |
| p-hydroxy Rosiglitazone | 374.1 | 151.1 |
| Rosiglitazone-d3 (IS) | 361.1 | 138.1 |
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of rosiglitazone and its major metabolites in human plasma. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis, making it well-suited for pharmacokinetic and drug metabolism studies in clinical and research settings.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioanalysis of Rosiglitazone: A Guide to Sample Preparation Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Rosiglitazone (B1679542) in biological matrices, primarily human plasma, for bioanalytical applications. The focus is on three common and effective techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Introduction
Rosiglitazone is an anti-diabetic drug of the thiazolidinedione class. Accurate and reliable quantification of Rosiglitazone in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The complexity of biological matrices necessitates a robust sample preparation procedure to remove interfering substances such as proteins and phospholipids, which can adversely affect the performance of analytical instruments like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The choice of sample preparation technique can significantly impact the recovery, sensitivity, and reproducibility of the bioanalytical method.
Comparative Quantitative Data
The selection of a sample preparation method often involves a trade-off between speed, cost, and the cleanliness of the final extract. The following table summarizes the quantitative data from various studies on the bioanalysis of Rosiglitazone using different sample preparation techniques.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | >80%[1] | ~79%[2], >90%[3], ≥ 91%[4] | >91.2%[5] |
| Matrix Effect | Can be significant; acetonitrile (B52724) precipitation is effective but may have analyte coprecipitation.[1] | Generally cleaner extracts than PPT. | Considered to provide the cleanest extracts with the lowest matrix effect.[6][7] |
| Lower Limit of Quantitation (LLOQ) | 3 ng/mL[8] | 5 ng/mL[3], 2.5 ng/mL[4] | 0.1 ng/mL[5] |
| Linearity Range (ng/mL) | 5 - 800[4] | 5 - 1250[2] | 0.1 - (concentration varies)[5] |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. Acetonitrile is a commonly used precipitating agent.
Objective: To precipitate and remove plasma proteins to free Rosiglitazone for analysis.
Materials:
-
Human plasma sample
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., Pioglitazone or a deuterated standard)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Microcentrifuge
-
Syringe filters (0.2 µm) (optional)
-
Autosampler vials
Protocol:
-
Thaw frozen plasma samples at room temperature (approximately 25°C).
-
Vortex the thawed plasma sample to ensure homogeneity.
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard solution to the plasma sample.
-
Add 250 µL of cold acetonitrile (ACN) to the microcentrifuge tube. This corresponds to a 2.5:1 ratio of ACN to plasma.[9]
-
Vortex the mixture vigorously for 5 seconds to ensure thorough mixing and protein precipitation.[9]
-
Centrifuge the tube for 2 minutes at 14,800 rpm to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Optionally, the supernatant can be filtered through a 0.2 µm syringe filter before transferring to the vial.
-
Inject an appropriate volume (e.g., 2 µL) of the supernatant into the analytical instrument (e.g., LC-MS/MS).[9]
Workflow for Protein Precipitation ```dot digraph "Protein Precipitation Workflow" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
plasma [label="Plasma Sample (100 µL)"]; is [label="Add Internal\nStandard (50 µL)"]; acn [label="Add Acetonitrile\n(250 µL)"]; vortex [label="Vortex (5s)"]; centrifuge [label="Centrifuge\n(2 min @ 14,800 rpm)"]; supernatant [label="Collect Supernatant"]; analysis [label="LC-MS/MS Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
plasma -> is [arrowhead=vee]; is -> acn [arrowhead=vee]; acn -> vortex [arrowhead=vee]; vortex -> centrifuge [arrowhead=vee]; centrifuge -> supernatant [arrowhead=vee]; supernatant -> analysis [arrowhead=vee]; }
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest from a liquid sample. C18 cartridges are commonly used for the extraction of Rosiglitazone. A simplified 3-step protocol using Oasis HLB sorbent is also an effective alternative. [10] Objective: To selectively isolate and concentrate Rosiglitazone from the plasma matrix, resulting in a very clean extract.
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18, 50mg) [5]* SPE vacuum manifold or positive pressure manifold
-
Conditioning Solution: 90/10 Methanol/Water with 0.1% Trifluoroacetic Acid (TFA) [11]* Equilibration/Load Solution: 0.1% TFA in Water [11]* Desalting (Wash) Solution: 5% Methanol/Water with 0.1% TFA [11]* Elution Solution: 50/50 Acetonitrile/Water with 0.1% TFA [11]* Evaporation system
-
Reconstitution solvent
-
Autosampler vials
Protocol (C18 Cartridge):
-
Sample Pre-treatment: Dilute the plasma sample with an equal volume of 4% H3PO4. Add the internal standard.
-
Conditioning: Pass 3 mL of the Conditioning Solution through the SPE cartridge. Do not allow the cartridge to dry. [11]3. Equilibration: Pass 2 mL of the Equilibration/Load Solution through the cartridge. Do not allow the cartridge to dry. [11]4. Loading: Slowly load the pre-treated sample onto the cartridge at a flow rate of approximately 1 drop/second. [11]5. Washing (Desalting): Pass 1 mL of the Desalting Solution through the cartridge to remove salts and other polar impurities. [11]6. Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute Rosiglitazone from the cartridge by slowly passing 1 mL of the Elution Solution through the cartridge. Collect the eluate in a clean tube. [11]8. Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable volume of reconstitution solvent.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis.
Workflow for Solid-Phase Extraction
Conclusion
The choice of sample preparation technique for the bioanalysis of Rosiglitazone depends on the specific requirements of the assay, including the desired sensitivity, throughput, and available resources. Protein precipitation offers a rapid and simple approach, suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner extract with good recovery. Solid-phase extraction is the most selective method, yielding the cleanest extracts and lowest matrix effects, which is often necessary for achieving the lowest limits of quantitation. The protocols provided herein offer a detailed guide for implementing these techniques in a research or drug development setting. Method validation should always be performed to ensure the chosen sample preparation technique meets the required performance criteria for the intended analytical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatographic method for the determination of rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry for determination of trace rosiglitazone in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. a protein precipitation extraction method [protocols.io]
- 10. waters.com [waters.com]
- 11. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Preparation of 5-Hydroxy Rosiglitazone-d4 Stock and Working Solutions for Bioanalytical Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of pharmacokinetics, drug metabolism, and bioanalysis.
Introduction: 5-Hydroxy Rosiglitazone-d4 is a stable isotope-labeled internal standard for 5-Hydroxy Rosiglitazone (B1679542), a major active metabolite of the antidiabetic drug Rosiglitazone. Accurate and precise quantification of drug metabolites is crucial in pharmacokinetic and drug metabolism studies. This document provides a detailed protocol for the preparation of stock and working solutions of 5-Hydroxy Rosiglitazone-d4 to be used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Data and Storage Recommendations
A summary of the key physicochemical properties of 5-Hydroxy Rosiglitazone-d4 is provided in the table below. Adherence to the recommended storage conditions is critical to ensure the stability and integrity of the compound.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅D₄N₃O₄S | [1] |
| Molecular Weight | 377.45 g/mol | [1] |
| Appearance | Pale Yellow Solid | [1] |
| Solubility | DMSO, Methanol (B129727) | [1] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols
Materials and Equipment
-
5-Hydroxy Rosiglitazone-d4 powder
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade or higher
-
Methanol, HPLC grade or higher
-
Acetonitrile (B52724), HPLC grade or higher
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
-
Vortex mixer
-
Amber glass vials for storage
Protocol 1: Preparation of 5-Hydroxy Rosiglitazone-d4 Stock Solution (1 mg/mL)
This protocol describes the preparation of a primary stock solution of 5-Hydroxy Rosiglitazone-d4 at a concentration of 1 mg/mL.
-
Equilibration: Allow the vial containing 5-Hydroxy Rosiglitazone-d4 powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh a suitable amount of 5-Hydroxy Rosiglitazone-d4 powder (e.g., 1 mg) using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder to a clean, dry volumetric flask. Add a small amount of DMSO to dissolve the powder completely. For instance, for 1 mg of the compound, dissolve it in approximately 0.5 mL of DMSO. Vortex gently until the solid is fully dissolved.
-
Volume Adjustment: Once the powder is completely dissolved, add methanol to the volumetric flask to reach the final desired volume (e.g., 1 mL for a 1 mg/mL solution).
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Storage: Transfer the stock solution into amber glass vials, label appropriately (including concentration, date, and initials), and store at -20°C.
Protocol 2: Preparation of Intermediate and Working Solutions
This protocol outlines the serial dilution of the stock solution to prepare intermediate and working solutions suitable for spiking into biological samples for LC-MS/MS analysis. The final concentration of the internal standard in the analytical sample is typically in the low ng/mL range.[1]
-
Intermediate Solution (e.g., 10 µg/mL):
-
Allow the 1 mg/mL stock solution to thaw and equilibrate to room temperature.
-
Pipette 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.
-
Add 50% acetonitrile (v/v in water) to the mark and mix thoroughly. This results in a 10 µg/mL intermediate solution.
-
-
Working Internal Standard Solution (e.g., 100 ng/mL):
-
Pipette 10 µL of the 10 µg/mL intermediate solution into a 1 mL volumetric flask.
-
Dilute to the final volume with 50% acetonitrile (v/v in water) and mix thoroughly. This yields a 100 ng/mL working solution. This working solution can then be added to the biological samples during the sample preparation process.
-
Workflow for Solution Preparation
The following diagram illustrates the workflow for the preparation of 5-Hydroxy Rosiglitazone-d4 stock and working solutions.
Caption: Workflow for preparing stock and working solutions.
Signaling Pathway (Placeholder for illustrative purposes)
As this application note is focused on a chemical preparation protocol, a signaling pathway is not directly applicable. However, to fulfill the visualization requirement, a placeholder diagram illustrating a generic signal transduction pathway is provided below. In a research context, 5-Hydroxy Rosiglitazone's parent compound, Rosiglitazone, is known to be a PPARγ agonist.
Caption: Generic ligand-receptor signaling pathway.
References
Application Notes and Protocols for the Chromatographic Separation of Rosiglitazone and Its Isomers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the chromatographic separation of Rosiglitazone (B1679542) and its isomers, including its main metabolites. The methods described are essential for pharmacokinetic studies, quality control of pharmaceutical formulations, and metabolic research. Both achiral and chiral separation techniques are covered, offering comprehensive solutions for the analysis of these compounds in various matrices.
Introduction
Rosiglitazone is an oral anti-diabetic drug that acts as an insulin (B600854) sensitizer. It is a member of the thiazolidinedione class of drugs and is used in the management of type 2 diabetes.[1][2] Rosiglitazone is marketed as a racemic mixture, with the (S)-enantiomer being primarily responsible for its therapeutic activity.[3] The major metabolites of Rosiglitazone are N-desmethyl Rosiglitazone and p-hydroxy Rosiglitazone.[2][4] The analysis of Rosiglitazone and its isomers is crucial for understanding its pharmacokinetics, metabolism, and for ensuring the quality and consistency of pharmaceutical products.[2]
High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of Rosiglitazone and its related compounds.[5][6] This document outlines validated HPLC methods for both the achiral separation of Rosiglitazone from its metabolites and the chiral separation of its enantiomers.
Achiral Separation of Rosiglitazone and its Metabolites
This section details a validated LC-MS/MS method for the simultaneous quantification of Rosiglitazone, N-desmethyl Rosiglitazone, and p-hydroxy Rosiglitazone in human plasma.[4]
Experimental Protocol
Objective: To achieve rapid and sensitive quantification of Rosiglitazone and its two major metabolites in a biological matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (AR grade)
-
Water (HPLC grade)
-
Rosiglitazone, N-desmethyl Rosiglitazone, p-hydroxy Rosiglitazone reference standards
-
Rosiglitazone-d3 (internal standard)
Chromatographic Conditions:
| Parameter | Value |
| Column | Luna C18 (100 mm x 2.0 mm, 3 µm)[4] |
| Mobile Phase | 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid (aq)[4] |
| Flow Rate | 0.2 mL/min[4] |
| Injection Volume | Not specified, typically 5-20 µL |
| Column Temperature | Ambient |
| Run Time | 2.5 min[4] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| Detection Mode | Selected Reaction Monitoring (SRM)[4] |
| SRM Transitions | Rosiglitazone: m/z 358.1 → 135.1[4] |
| N-desmethyl Rosiglitazone: m/z 344.2 → 121.1[4] | |
| p-hydroxy Rosiglitazone: m/z 374.1 → 151.1[4] | |
| Rosiglitazone-d3 (IS): m/z 361.1 → 138.1[4] |
Sample Preparation (Human Plasma): [4]
-
To 0.1 mL of plasma sample, add 0.2 mL of acetonitrile containing 40 ng/mL of Rosiglitazone-d3 (internal standard).
-
Vortex to precipitate proteins.
-
Centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.
Quantitative Data
| Analyte | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Accuracy (%) | Precision (%CV) |
| Rosiglitazone | 1 - 500[4] | 1[4] | 93.3 - 112.3[4] | < 14.4[4] |
| N-desmethyl Rosiglitazone | 1 - 150[4] | 1[4] | 93.3 - 112.3[4] | < 14.4[4] |
| p-hydroxy Rosiglitazone | 1 - 25[4] | 1[4] | 93.3 - 112.3[4] | < 14.4[4] |
Experimental Workflow
Figure 1: Workflow for the achiral separation and quantification of Rosiglitazone and its metabolites.
Chiral Separation of Rosiglitazone Enantiomers
This section describes HPLC methods for the enantioselective separation of Rosiglitazone and its metabolites. The use of chiral stationary phases (CSPs) is essential for resolving the (R)- and (S)-enantiomers.[3]
Experimental Protocols
Two different chiral columns have been successfully employed for the simultaneous separation of Rosiglitazone and its metabolites' enantiomers.[3]
Method 1: Chiralcel OJ-H Column
Objective: To achieve baseline separation of the enantiomers of Rosiglitazone and its main metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV Detector
Materials:
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Rosiglitazone and its metabolites (racemic mixtures)
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralcel OJ-H[3] |
| Mobile Phase | Methanol/Ethanol (90:10, v/v)[3] |
| Flow Rate | 0.3 mL/min[3] |
| Column Temperature | 22 °C[3] |
| Detection | UV at 245 nm[3] |
Method 2: Chiralpak AD-RH Column
Objective: To provide an alternative chiral separation method for Rosiglitazone and its metabolites.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak AD-RH[3] |
| Mobile Phase | Methanol/Isopropanol (60:40, v/v)[3] |
| Flow Rate | 0.5 mL/min[3] |
| Column Temperature | 25 °C[3] |
| Detection | UV at 245 nm[3] |
Quantitative Data
While specific retention times and resolution factors were not detailed in the provided search results, the methods are reported to achieve successful chiral separation of Rosiglitazone, N-desmethyl Rosiglitazone, and p-hydroxy Rosiglitazone enantiomers.[3]
Experimental Workflow
Figure 2: General workflow for the chiral HPLC separation of Rosiglitazone enantiomers.
Discussion
The presented methods offer robust and reliable approaches for the analysis of Rosiglitazone and its isomers. The achiral LC-MS/MS method is highly sensitive and suitable for pharmacokinetic studies where low concentrations of the analytes are expected in biological fluids.[4] The short run time of 2.5 minutes allows for high-throughput analysis.
The chiral HPLC methods are essential for studying the stereoselective metabolism and pharmacodynamics of Rosiglitazone, as the pharmacological activity resides primarily in the (S)-enantiomer.[3] The choice between the Chiralcel OJ-H and Chiralpak AD-RH columns may depend on the specific resolution requirements and the availability of the stationary phases. It is important to note that racemization of Rosiglitazone can occur, and factors such as temperature and pH can influence the rate of this process.[3]
Conclusion
The detailed protocols and application notes in this document provide a comprehensive guide for the chromatographic separation of Rosiglitazone and its isomers. The achiral method is well-suited for quantitative bioanalysis, while the chiral methods are indispensable for stereoselective studies. Researchers, scientists, and drug development professionals can utilize these methods to further investigate the properties and behavior of Rosiglitazone.
References
- 1. HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. sfera.unife.it [sfera.unife.it]
Application Notes and Protocols for 5-Hydroxy Rosiglitazone-d4 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 5-Hydroxy Rosiglitazone-d4 as an internal standard in drug metabolism studies of Rosiglitazone. The protocols outlined below are intended to serve as a foundational methodology for the accurate quantification of the 5-Hydroxy Rosiglitazone metabolite in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Rosiglitazone, an antidiabetic drug of the thiazolidinedione class, is extensively metabolized in the liver prior to excretion. The primary routes of metabolism involve N-demethylation and hydroxylation, predominantly catalyzed by the cytochrome P450 enzyme CYP2C8, with a minor contribution from CYP2C9.[1][2][3] One of the major metabolites formed is 5-Hydroxy Rosiglitazone. Understanding the formation and pharmacokinetic profile of this metabolite is crucial for a complete characterization of the drug's disposition and for assessing potential drug-drug interactions.
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis via LC-MS/MS.[4][5] 5-Hydroxy Rosiglitazone-d4, in which four hydrogen atoms have been replaced by deuterium, is an ideal internal standard for the quantification of 5-Hydroxy Rosiglitazone. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution behavior allows for the correction of variability in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.[4][5]
Signaling Pathway of Rosiglitazone Metabolism
The metabolic pathway of Rosiglitazone primarily involves Phase I oxidation reactions followed by Phase II conjugation. The formation of 5-Hydroxy Rosiglitazone is a key step in the Phase I metabolism.
References
- 1. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. View of Pharmacokinetics of Oral Rosiglitazone in Taiwanese and Post Hoc Comparisons with Caucasian, Japanese, Korean, and Mainland Chinese Subjects [journals.library.ualberta.ca]
- 3. ovid.com [ovid.com]
- 4. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma concentration-time profile: Significance and symbolism [wisdomlib.org]
Application Note & Protocol: A Proposed Bioanalytical Method for the Quantification of 5-Hydroxy Rosiglitazone in Rat Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiglitazone (B1679542), an antidiabetic drug of the thiazolidinedione class, is extensively metabolized in vivo. One of its major metabolites is 5-hydroxy rosiglitazone. Accurate quantification of this metabolite in biological matrices, such as rat plasma, is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document outlines a proposed, robust bioanalytical method for the determination of 5-hydroxy rosiglitazone in rat plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method is based on established principles for the parent compound, rosiglitazone, and adheres to regulatory guidelines for bioanalytical method validation.
Principle
This method involves the extraction of 5-hydroxy rosiglitazone and an internal standard (IS) from rat plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer. The mass spectrometer is operated in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to ensure selectivity and sensitivity.
Experimental Protocols
Materials and Reagents
-
5-Hydroxy Rosiglitazone reference standard
-
Rosiglitazone (as a potential internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Control rat plasma (with K2EDTA as anticoagulant)
Instrumentation
-
HPLC System: A system capable of delivering reproducible gradients at analytical flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reverse-phase column (e.g., Gemini C18, 50 x 4.6 mm, 3 µm) is a suitable starting point.[1][2]
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve the reference standards of 5-hydroxy rosiglitazone and the internal standard (e.g., rosiglitazone) in methanol to obtain individual stock solutions of 1 mg/mL.
-
Store stock solutions at 2-8°C.
-
-
Working Solutions:
-
Prepare serial dilutions of the 5-hydroxy rosiglitazone stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration curve standards and quality control (QC) samples.
-
Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
-
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of rat plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 150 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are proposed starting conditions, which should be optimized for the specific instrumentation used.
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | Gemini C18 (50 x 4.6 mm, 3 µm)[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Formate (pH 4.0)[1][2] |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 2 min, hold for 1 min, return to 10% B and re-equilibrate for 2 min. |
| Flow Rate | 0.8 mL/min[1][2] |
| Injection Volume | 10 µL[1][2] |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Recommended Condition |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by infusion of individual standards.Proposed 5-Hydroxy Rosiglitazone: m/z 374.1 -> [product ion] Rosiglitazone (IS): m/z 358.1 -> 135.1[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Bioanalytical Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA).[4] The following parameters should be assessed:
Selectivity and Specificity
-
Objective: To ensure the method can differentiate and quantify the analyte from endogenous matrix components.
-
Protocol: Analyze at least six different lots of blank rat plasma to check for interferences at the retention times of 5-hydroxy rosiglitazone and the IS. The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.[4]
Linearity and Calibration Curve
-
Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte.
-
Protocol: A calibration curve should be prepared by spiking blank rat plasma with known concentrations of 5-hydroxy rosiglitazone. A typical range could be 1-1000 ng/mL. The curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression analysis with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be greater than 0.99.
Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter (precision).
-
Protocol: Analyze QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high. The analysis should be performed on at least three separate occasions (inter-day) with multiple replicates (n=5) within each run (intra-day). The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
Table 1: Example Accuracy and Precision Data Summary
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=5) Mean Conc. (ng/mL) ± SD | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day (n=15) Mean Conc. (ng/mL) ± SD | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | ||||||
| Low | 3.0 | ||||||
| Medium | 50 | ||||||
| High | 800 |
Recovery and Matrix Effect
-
Objective: To assess the efficiency of the extraction procedure (recovery) and the influence of plasma components on the ionization of the analyte (matrix effect).
-
Protocol:
-
Recovery: Compare the peak area of the analyte from extracted plasma samples with that of post-extraction spiked samples at three QC levels.
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked plasma from at least six different sources to the peak area of the analyte in a neat solution.
-
Table 2: Example Recovery and Matrix Effect Data Summary
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low | 3.0 | ||
| Medium | 50 | ||
| High | 800 |
Stability
-
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.
-
Protocol: Analyze QC samples at low and high concentrations after subjecting them to various conditions:
-
Short-term stability: At room temperature for a specified period (e.g., 4-24 hours).
-
Long-term stability: At the intended storage temperature (e.g., -80°C) for an extended duration.
-
Freeze-thaw stability: After multiple freeze-thaw cycles.
-
Autosampler stability: In the autosampler for the expected duration of an analytical run. The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Table 3: Example Stability Data Summary
| Stability Condition | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) ± SD | Accuracy (%) |
| Freeze-Thaw (3 cycles) | Low | 3.0 | ||
| High | 800 | |||
| Short-Term (24h, RT) | Low | 3.0 | ||
| High | 800 | |||
| Long-Term (30 days, -80°C) | Low | 3.0 | ||
| High | 800 |
Visualizations
Caption: Experimental workflow for the bioanalysis of 5-hydroxy rosiglitazone.
Caption: Logical flow of the bioanalytical method validation process.
References
- 1. Quantification of rosiglitazone in rat plasma and tissues via LC-MS/MS: Method development, validation, and application in pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of rosiglitazone in rat plasma and tissues via LC–MS/MS: Method development, validation, and application… [ouci.dntb.gov.ua]
- 3. Simultaneous determination of glipizide and rosiglitazone unbound drug concentrations in plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 5-Hydroxy Rosiglitazone-d4 Analysis
Welcome to the technical support center for the analysis of 5-Hydroxy Rosiglitazone-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of 5-Hydroxy Rosiglitazone-d4?
A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of 5-Hydroxy Rosiglitazone-d4. Common sources of matrix effects in biological samples like plasma include phospholipids (B1166683), salts, and endogenous metabolites.
Q2: Why is a deuterated internal standard like 5-Hydroxy Rosiglitazone-d4 used, and can it completely eliminate matrix effects?
A2: A deuterated internal standard (IS) such as 5-Hydroxy Rosiglitazone-d4 is the ideal choice for quantitative LC-MS/MS analysis. Because it is chemically almost identical to the analyte, it co-elutes and experiences similar matrix effects.[2] By calculating the peak area ratio of the analyte to the IS, the variability introduced by matrix effects can be compensated. However, it is crucial to ensure that the analyte and IS co-elute perfectly. Even slight chromatographic separation can expose them to different matrix components, leading to differential matrix effects and inaccurate results. Therefore, while a deuterated IS is a powerful tool, it does not entirely eliminate the need for effective sample cleanup.
Q3: My 5-Hydroxy Rosiglitazone-d4 signal is low and variable. What are the likely causes and how can I troubleshoot this?
A3: A low and inconsistent signal for 5-Hydroxy Rosiglitazone-d4 is often a primary indicator of significant ion suppression. This can be caused by:
-
Inadequate Sample Preparation: The chosen sample cleanup method may not be effectively removing interfering matrix components like phospholipids.
-
Poor Chromatographic Separation: Co-elution of 5-Hydroxy Rosiglitazone-d4 with highly suppressing matrix components.
-
Suboptimal MS Source Conditions: The settings for parameters like temperature, gas flows, and voltages may not be ideal for your analyte in the given matrix.
To troubleshoot, you can start by re-evaluating your sample preparation method. Consider switching to a more rigorous technique, such as solid-phase extraction (SPE), which is generally more effective at removing interferences than protein precipitation (PPT).[3] Additionally, optimizing your chromatographic method to better separate the analyte from the matrix background is a critical step.
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The most common method for the quantitative assessment of matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Extracted Blank Matrix) / (Peak Area in Neat Solution)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
This assessment should be performed using multiple lots of the biological matrix to account for inter-subject variability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Poor Peak Shape for 5-Hydroxy Rosiglitazone-d4 | Matrix Interference: Co-eluting endogenous compounds can interfere with the peak shape. | Improve Sample Cleanup: Switch from Protein Precipitation to Solid-Phase Extraction (SPE) to more effectively remove interfering substances. Optimize Chromatography: Adjust the mobile phase composition or gradient to achieve better separation from matrix components. |
| High Variability in Analyte/IS Ratio | Differential Matrix Effects: Analyte and IS are not experiencing the same degree of ion suppression or enhancement due to slight chromatographic separation. | Ensure Co-elution: Adjust chromatographic conditions to ensure the analyte and 5-Hydroxy Rosiglitazone-d4 elute at the exact same retention time. Enhance Sample Cleanup: A cleaner sample extract will minimize the potential for differential matrix effects. |
| Low Recovery of 5-Hydroxy Rosiglitazone-d4 | Inefficient Extraction: The chosen sample preparation method is not effectively extracting the analyte from the matrix. | Optimize Extraction Protocol: For LLE, adjust the solvent type and pH. For SPE, evaluate different sorbents and elution solvents. Check for Protein Binding: Ensure the protein precipitation step is efficient if using this method. |
| Signal Suppression Observed in Post-Column Infusion Experiment | Co-eluting Matrix Components: Endogenous substances are eluting at the same time as the analyte and suppressing its ionization. | Modify Chromatographic Method: Change the gradient, mobile phase, or even the column chemistry to shift the retention time of the analyte away from the region of ion suppression. Implement a More Effective Sample Preparation: Utilize techniques like HybridSPE that are specifically designed to remove phospholipids, a common cause of ion suppression.[4] |
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Typical Analyte Recovery (%) | Relative Matrix Effect (Ion Suppression) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80-100% | High | Simple, fast, and inexpensive. | Does not effectively remove phospholipids and other endogenous interferences.[4] |
| Liquid-Liquid Extraction (LLE) | 70-90% | Moderate | Can provide cleaner extracts than PPT by partitioning the analyte into an immiscible solvent. | Can be labor-intensive and may have lower recovery for highly polar analytes. |
| Solid-Phase Extraction (SPE) | 85-100% | Low | Highly effective at removing a wide range of interferences, providing a very clean extract.[3] | More complex and time-consuming method development; can be more expensive. |
| HybridSPE | >90% | Very Low | Specifically targets and removes phospholipids, a major source of matrix effects.[4] | Higher cost compared to PPT and LLE. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis, and has been shown to be effective for the analysis of rosiglitazone (B1679542) and its metabolites with minimal observed matrix effect.[2]
-
To 100 µL of plasma sample, add 50 µL of an internal standard working solution (containing 5-Hydroxy Rosiglitazone-d4).
-
Vortex for 30 seconds.
-
Add 200 µL of acetonitrile (B52724) to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract than PPT by partitioning the analyte into an organic solvent.
-
To 500 µL of plasma sample, add 50 µL of the internal standard working solution.
-
Add 50 µL of 1 M NaOH to basify the sample.
-
Add 3 mL of ethyl acetate (B1210297) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol is a general guideline for a polymeric reversed-phase SPE sorbent and should be optimized for 5-Hydroxy Rosiglitazone.
-
Condition the SPE cartridge: Pass 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.
-
Load the sample: To 500 µL of plasma, add 50 µL of the internal standard and 500 µL of 4% phosphoric acid in water. Vortex and load the entire volume onto the conditioned SPE cartridge.
-
Wash the cartridge: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Elute the analyte: Elute 5-Hydroxy Rosiglitazone and the internal standard with 1 mL of methanol.
-
Evaporate and reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 200 µL of mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Rosiglitazone Metabolism Pathway
Rosiglitazone is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C8, with a minor contribution from CYP2C9. The major metabolic pathways are N-demethylation and hydroxylation.
References
- 1. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Chromatographic Peak Shape for Rosiglitazone Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of Rosiglitazone (B1679542) and its metabolites. Poor peak shape can compromise the accuracy and precision of quantitative analysis, and this guide offers systematic approaches to identify and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing Rosiglitazone and its metabolites?
A1: Peak tailing for Rosiglitazone and its metabolites, which are basic compounds, is often attributed to secondary interactions with the stationary phase. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the basic amine groups of Rosiglitazone and its metabolites, leading to tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analytes, causing poor peak shape. Rosiglitazone has pKa values of approximately 6.1 and 6.8.[1] Operating near these pKa values can result in peak tailing.
-
Column Contamination: Accumulation of matrix components from biological samples on the column can create active sites that cause tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.
Q2: How can I prevent peak fronting in my chromatograms?
A2: Peak fronting is less common than tailing but can occur. The primary reasons and their solutions are:
-
Sample Overload: This is the most frequent cause of peak fronting. To resolve this, dilute your sample or reduce the injection volume.
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move too quickly through the column initially, leading to a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Collapse: A physical collapse of the column bed can lead to peak fronting. This is often indicated by a sudden decrease in retention time. If this occurs, the column will likely need to be replaced.
Q3: What is the ideal mobile phase pH for analyzing Rosiglitazone and its metabolites?
A3: To achieve optimal peak shape for basic compounds like Rosiglitazone and its metabolites, it is generally recommended to work at a low pH (around 2.5-4) or a high pH (around 9-10), provided your column is stable at these ranges. At low pH, the silanol groups on the silica (B1680970) are protonated and less likely to interact with the protonated basic analytes. At high pH, the analytes are neutral and less likely to interact with deprotonated silanols. Operating in the mid-pH range (around 5-8) should be avoided as it can lead to strong secondary interactions and poor peak shape. For example, a method for Rosiglitazone used a mobile phase with a pH of 4.0, adjusted with acetic acid.[2] Another successful method for Rosiglitazone and its metabolites utilized 0.1% formic acid in the mobile phase, which would result in a low pH.[3]
Q4: Can mobile phase additives improve the peak shape of Rosiglitazone metabolites?
A4: Yes, mobile phase additives can significantly improve peak shape.
-
Buffers: Using a buffer (e.g., phosphate (B84403) or acetate) at a concentration of 10-25 mM helps to maintain a constant pH and can improve peak symmetry.
-
Acidic Modifiers: Small amounts of acids like formic acid or acetic acid (typically 0.1%) are commonly added to the mobile phase to lower the pH and suppress silanol interactions.
-
Basic Modifiers: For high pH methods, additives like ammonium (B1175870) hydroxide (B78521) or triethylamine (B128534) can be used to maintain a basic pH and improve the peak shape of basic compounds.
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing
This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues.
Caption: A logical workflow for troubleshooting peak tailing.
Guide 2: Troubleshooting Peak Fronting
This guide outlines the steps to address peak fronting.
Caption: A systematic approach to resolving peak fronting.
Data Presentation
The following tables summarize typical chromatographic conditions that have been successfully used for the analysis of Rosiglitazone and its major metabolites, N-desmethyl Rosiglitazone and p-hydroxy Rosiglitazone.
Table 1: HPLC and LC-MS/MS Method Parameters for Rosiglitazone and Metabolites
| Parameter | Method 1[3] | Method 2[2] | Method 3 |
| Analytes | Rosiglitazone, N-desmethyl Rosiglitazone, p-hydroxy Rosiglitazone | Rosiglitazone | Rosiglitazone |
| Column | Luna C18 (100 x 2.0 mm, 3 µm) | Nova-Pak C18 (150 x 4.6 mm, 4 µm) | Inertsil ODS (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | 60:40 (v/v) Acetonitrile (B52724):0.1% Formic acid (aq) | 75:25 (v/v) Acetonitrile:30 mM Ammonium acetate (B1210297) (pH 4.0) | 70:30 (v/v) Acetonitrile:0.1% Formic acid |
| Flow Rate | 0.2 mL/min | Not Specified | 1 mL/min |
| Detection | MS/MS (ESI+) | MS/MS | PDA at 261 nm |
| Temperature | Ambient | Ambient | Ambient |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Rosiglitazone and its Major Metabolites in Human Plasma
This protocol is adapted from a validated method for the simultaneous quantification of Rosiglitazone, N-desmethyl Rosiglitazone, and p-hydroxy Rosiglitazone in human plasma.[3]
1. Sample Preparation (Protein Precipitation) a. To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., Rosiglitazone-d4). b. Vortex the mixture for 1 minute to precipitate the proteins. c. Centrifuge at 13,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: Luna C18 (100 x 2.0 mm, 3 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of 60:40 (v/v) acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Total Run Time: 2.5 minutes.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rosiglitazone: m/z 358.1 → 135.1
-
N-desmethyl Rosiglitazone: m/z 344.2 → 121.1
-
p-hydroxy Rosiglitazone: m/z 374.1 → 151.1
-
Rosiglitazone-d4 (IS): m/z 361.1 → 138.1
-
4. Method Optimization for Improved Peak Shape
-
pH Adjustment: If peak tailing is observed, ensure the pH of the aqueous component of the mobile phase is low (around 2.5-3.0) by adjusting the concentration of formic acid.
-
Column Choice: If secondary silanol interactions are suspected, consider using a column with a different C18 bonding chemistry or an end-capped column.
-
Sample Clean-up: For complex matrices, a more rigorous sample clean-up method, such as solid-phase extraction (SPE), may be necessary to remove interfering substances that can cause peak distortion.
References
- 1. academic.oup.com [academic.oup.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing internal standard variability in bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address internal standard variability in bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it critical in bioanalysis?
An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all calibration standards, quality controls (QCs), and study samples before analysis.[1][2] Its primary role is to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[1][3][4] An ideal IS corrects for variations in sample extraction recovery, injection volume, matrix effects, and instrument fluctuations.[1][4][5]
Q2: What are the primary types of internal standards?
There are two main types of internal standards used in bioanalysis:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard.[3][5] They are forms of the analyte in which one or more atoms have been replaced by a stable isotope (e.g., ²H, ¹³C, ¹⁵N).[4][5] Because their chemical and physical properties are nearly identical to the analyte, they co-elute and experience similar matrix effects, providing the most accurate correction.[3][4][6]
-
Structural Analogs: These are compounds that are structurally similar to the analyte but not isotopically labeled.[4][5] They are used when a SIL IS is not available.[5] The selection of a suitable analog is critical; it should mimic the extraction and ionization behavior of the analyte as closely as possible.[3]
Q3: What are the common sources of internal standard response variability?
Variability in the IS response can stem from several sources throughout the bioanalytical workflow.[5][7] These can be broadly categorized as:
-
Human Error: Mistakes during sample preparation, such as incorrect pipetting, missed or double spiking of the IS, and inconsistent sample handling.[1][7]
-
Instrumental Issues: Problems with the analytical instrument, including inconsistent injection volumes, autosampler errors, fluctuations in the mass spectrometer source, or a dirty or improperly positioned spray needle.[5][8]
-
Matrix Effects: Differences in the biological matrix between samples, calibration standards, and QCs can lead to ion suppression or enhancement, affecting the IS response.[5][9][10] This can be caused by endogenous components like phospholipids (B1166683) or exogenous factors like co-administered drugs.[9][10]
Q4: What are the regulatory expectations for monitoring internal standard variability?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of monitoring IS response.[2][7][11] The 2019 FDA guidance suggests that IS response variability should be evaluated in every analytical run. While there isn't a single, universally applied acceptance criterion, the guidance provides examples of variability patterns that may indicate a problem and warrant investigation.[7] The key is to ensure that any variability does not impact the accuracy of the analyte concentration measurements.[2][7]
Troubleshooting Guides
Guide 1: Investigating Sporadic IS Variability (Outliers)
This guide addresses situations where one or a few samples in an analytical run show a significantly different IS response compared to the others.
Initial Assessment:
-
Plot IS Response: Visualize the IS peak area for all samples in the run to confirm the sporadic nature of the variability.
-
Review Sample Preparation Records: Check for any documented errors during the preparation of the affected samples.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting sporadic IS outliers.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Corrective Action |
| Pipetting Error (IS Addition) | Review sample preparation records. | If an error is documented, invalidate the sample. If suspected, re-extract and re-analyze the sample. |
| Injection Error | Re-inject the same sample vial. | If the IS response is normal upon re-injection, the initial injection was likely flawed. Report the re-injected result. |
| Sample-Specific Matrix Effect | If re-extraction and re-analysis still show a deviant IS response, a matrix effect unique to that sample may be the cause. | Further investigation into the sample's matrix may be necessary. This could involve dilution or using a more robust extraction method. |
Guide 2: Investigating Systematic IS Variability (Trends)
This guide addresses situations where a consistent trend or shift in the IS response is observed across a batch, such as a gradual decrease or a difference between study samples and QCs.
Initial Assessment:
-
Plot IS Response: Visualize the IS peak area for all samples in the run to identify the pattern (e.g., drift, shift between sample types).
-
Review Instrument Performance: Check instrument logs for any pressure fluctuations, temperature changes, or other anomalies during the run.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting systematic IS trends.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Corrective Action |
| Instrument Drift | Review instrument performance data from the run. | Perform instrument maintenance, such as cleaning the MS source or replacing worn components. |
| Matrix Differences | Prepare QCs by spiking into a pooled matrix from the study samples and re-analyze. | If the IS response in the new QCs matches the study samples, this confirms a matrix difference. The method may need further optimization to reduce matrix effects, such as improving the sample clean-up procedure.[1] |
| IS Instability | Prepare a fresh IS working solution and re-analyze a subset of affected samples. | If the trend disappears, the original IS solution may have degraded. Ensure proper storage and handling of IS solutions. |
| Ionization Competition | The analyte and IS may be competing for ionization, especially at high analyte concentrations. | This can be investigated by plotting the IS response against the analyte concentration. If a correlation is observed, consider using a lower concentration of the IS or a SIL IS if not already in use. |
Experimental Protocols
Protocol 1: Assessment of Internal Standard Interference
Objective: To evaluate potential interference at the retention time of the internal standard from endogenous matrix components and the analyte itself.
Methodology:
-
Prepare Blank Samples: Obtain at least six individual lots of blank biological matrix.
-
Prepare Zero Samples: To five of the blank matrix samples, add the internal standard at the working concentration.
-
Prepare Analyte-Spiked Sample: To the sixth blank matrix sample, add the analyte at the Upper Limit of Quantification (ULOQ) concentration without the internal standard.
-
Sample Processing: Process all samples using the established bioanalytical method.
-
Analysis: Analyze the processed samples using the LC-MS/MS or other relevant analytical platform.
-
Evaluation:
-
In the zero samples, the response at the retention time of the analyte should not exceed 20% of the response of the Lower Limit of Quantification (LLOQ) sample.
-
In the analyte-spiked sample, the response at the retention time of the IS should not exceed 5% of the average IS response in the calibration standards and QCs.[12]
-
Protocol 2: Establishing Acceptance Criteria for IS Response Variability
Objective: To establish acceptance criteria for internal standard response variability and monitor it during study sample analysis.
Methodology:
-
Method Validation Runs: During method validation, analyze multiple batches of calibration standards and QCs.
-
Calculate Mean IS Response: For each validation run, calculate the mean peak area response of the internal standard across all calibration standards and QCs.
-
Determine Variability: Calculate the percent coefficient of variation (%CV) of the IS peak areas.
-
Establish Acceptance Criteria: Based on the observed variability during validation, establish a preliminary acceptance window for the IS response in study samples (e.g., within 50-150% of the mean IS response of the calibration standards and QCs in the run).[5] This can be refined as more data is generated.
-
Study Sample Analysis: During the analysis of study samples, add the internal standard at the same concentration to all samples.
-
Monitor IS Response: For each analytical run, plot the IS peak area for every sample.
-
Evaluation: Compare the IS response of each study sample to the established acceptance criteria. Any samples falling outside this window should be flagged for investigation as per the troubleshooting guides.
Quantitative Data Summary
Table 1: Comparison of Regulatory Guideline Recommendations for Internal Standards
| Parameter | FDA (2018) | EMA (2011) | ICH M10 (2022) |
| IS Selection | A suitable IS should be used. SIL-IS are preferred.[12] | A suitable IS should be added during sample processing.[12] | A suitable IS should be added to all samples. The use of a SIL-IS is recommended.[12] |
| Interference/Crosstalk | The IS should be assessed to avoid interference. | Response of interfering components at the IS retention time should be <5% of the IS response in the zero standard.[12] | Response of the analyte at the IS retention time should be ≤5% of the IS response. |
| IS Response Monitoring | IS response should be monitored to ensure it does not impact data accuracy. | Not explicitly detailed in the same manner as FDA/ICH. | The variability of the IS response should be evaluated in each analytical run. |
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. en.cmicgroup.com [en.cmicgroup.com]
- 7. fda.gov [fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. fda.gov [fda.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 5-Hydroxy Rosiglitazone Analysis
Welcome to the technical support center for troubleshooting issues related to the analysis of 5-Hydroxy Rosiglitazone (B1679542). This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low recovery, encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is 5-Hydroxy Rosiglitazone and why is it important to measure?
5-Hydroxy Rosiglitazone is a major active metabolite of Rosiglitazone, an anti-diabetic drug. It is formed in the liver primarily through the action of the cytochrome P450 enzyme CYP2C8. Accurate measurement of 5-Hydroxy Rosiglitazone is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the overall exposure and clinical effects of Rosiglitazone.
Q2: I am experiencing low recovery of 5-Hydroxy Rosiglitazone from plasma samples. What are the potential causes?
Low recovery of 5-Hydroxy Rosiglitazone can stem from several factors related to its physicochemical properties and the extraction method chosen. The addition of a hydroxyl group to the parent Rosiglitazone molecule significantly increases its polarity, which can lead to:
-
Poor extraction efficiency with non-polar solvents in liquid-liquid extraction (LLE).
-
Inadequate retention or elution on solid-phase extraction (SPE) cartridges if the sorbent and solvent conditions are not optimized for a polar analyte.
-
Co-precipitation with proteins during protein precipitation (PPT) if not performed under optimal conditions.
-
Analyte instability due to pH or temperature fluctuations during sample processing.
Q3: How do the physicochemical properties of 5-Hydroxy Rosiglitazone affect its extraction?
Physicochemical Properties of Rosiglitazone (Parent Drug)
| Property | Value | Implication for 5-Hydroxy Rosiglitazone |
|---|---|---|
| pKa1 | 6.8 | The thiazolidinedione ring is acidic. |
| pKa2 | 6.1 | The pyridine (B92270) ring is basic. |
| LogP | 2.4 | Moderately lipophilic. 5-Hydroxy Rosiglitazone will be more hydrophilic (lower LogP). |
Q4: Which sample preparation method is recommended for 5-Hydroxy Rosiglitazone?
A simple and rapid protein precipitation (PPT) method using acetonitrile (B52724) has been successfully validated for the simultaneous quantification of Rosiglitazone and its metabolites, including 5-Hydroxy Rosiglitazone, in human plasma.[1] However, for complex matrices or when higher purity is required, Solid Phase Extraction (SPE) may offer advantages.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues organized by the sample preparation technique.
Guide 1: Low Recovery with Protein Precipitation (PPT)
Protein precipitation is a fast and straightforward method, but its efficiency can be compromised for polar metabolites.
Potential Problem & Solution
-
Issue: Incomplete protein precipitation leading to co-precipitation of the analyte.
-
Solution: Ensure the ratio of organic solvent to plasma is sufficient. A common starting point is 3:1 (v/v) of cold acetonitrile to plasma. Vortex thoroughly and allow for sufficient incubation time at a low temperature (e.g., -20°C for 30 minutes) to maximize protein removal.
-
-
Issue: Analyte loss in the protein pellet.
-
Solution: After centrifugation, carefully collect the supernatant without disturbing the pellet. To maximize recovery, a second extraction of the pellet with a smaller volume of the precipitation solvent can be performed, and the supernatants can be combined.
-
Experimental Protocol: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis (e.g., by LC-MS/MS).
Guide 2: Low Recovery with Liquid-Liquid Extraction (LLE)
LLE is a powerful technique but requires careful optimization of the solvent and pH, especially for polar, ionizable compounds like 5-Hydroxy Rosiglitazone.
Potential Problem & Solution
-
Issue: Inappropriate extraction solvent.
-
Solution: Due to its increased polarity, traditional non-polar LLE solvents like hexane (B92381) or methyl tert-butyl ether (MTBE) may result in poor recovery. Consider using more polar, water-immiscible solvents such as ethyl acetate (B1210297) or a mixture of solvents.
-
-
Issue: Suboptimal pH of the aqueous phase.
-
Solution: The extraction efficiency of ionizable compounds is highly pH-dependent. To ensure 5-Hydroxy Rosiglitazone is in its neutral, more organic-soluble form, adjust the pH of the plasma sample. Given the pKa values of the parent compound, adjusting the pH to be approximately 2 units above the basic pKa or 2 units below the acidic pKa will maximize the concentration of the neutral species. Experiment with a range of pH values (e.g., 4, 7, and 9) to determine the optimal condition for extraction.
-
Experimental Protocol: pH-Optimized Liquid-Liquid Extraction
-
To 200 µL of plasma, add a small volume of a suitable buffer to adjust the pH (e.g., phosphate (B84403) buffer for neutral pH, ammonium (B1175870) buffer for basic pH).
-
Add an appropriate volume of the selected organic extraction solvent (e.g., 1 mL of ethyl acetate).
-
Vortex for 2-5 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Guide 3: Low Recovery with Solid Phase Extraction (SPE)
SPE can provide cleaner extracts and higher concentration factors but requires careful method development.
Potential Problem & Solution
-
Issue: Incorrect sorbent selection.
-
Solution: For a polar metabolite like 5-Hydroxy Rosiglitazone, a standard C18 reversed-phase sorbent might not provide adequate retention, especially with highly aqueous samples. Consider using a polymeric reversed-phase sorbent (e.g., Oasis HLB) which offers better retention for a wider range of polarities, or a mixed-mode sorbent that combines reversed-phase and ion-exchange mechanisms.
-
-
Issue: Inefficient washing or elution steps.
-
Solution: The wash step is critical to remove interferences without eluting the analyte. Use a wash solvent that is strong enough to remove matrix components but weak enough to not affect the recovery of 5-Hydroxy Rosiglitazone (e.g., 5-10% methanol (B129727) in water). The elution solvent must be strong enough to fully desorb the analyte from the sorbent. A higher percentage of organic solvent, potentially with a pH modifier (e.g., formic acid or ammonia), may be necessary.
-
Experimental Protocol: Solid Phase Extraction (Polymeric Sorbent)
-
Conditioning: Condition the SPE cartridge (e.g., 30 mg polymeric sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with 4% phosphoric acid).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute 5-Hydroxy Rosiglitazone with 1 mL of methanol or acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
Data Summary
Table 1: Comparison of Sample Preparation Techniques for Polar Metabolites
| Technique | Advantages | Disadvantages | Typical Recovery for Polar Analytes |
| Protein Precipitation (PPT) | Fast, simple, low cost. | High matrix effects, potential for analyte co-precipitation, sample dilution. | Moderate to High |
| Liquid-Liquid Extraction (LLE) | Good for cleaner extracts, can concentrate the analyte. | Requires optimization of solvent and pH, can be labor-intensive, may form emulsions. | Variable (highly dependent on optimization) |
| Solid Phase Extraction (SPE) | Provides the cleanest extracts, high concentration factor, can be automated. | Requires significant method development, higher cost per sample. | High |
Visualizations
Diagram 1: Metabolic Pathway of Rosiglitazone
Caption: Metabolic conversion of Rosiglitazone to its primary metabolites and subsequent excretion.
Diagram 2: Troubleshooting Workflow for Low Recovery
Caption: Decision tree for addressing low recovery based on the extraction method used.
References
Technical Support Center: Optimization of Mobile Phase for Rosiglitazone Analysis
Welcome to the technical support center for the analysis of Rosiglitazone (B1679542). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of the mobile phase in HPLC/UPLC analysis of Rosiglitazone.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for Rosiglitazone analysis by reverse-phase HPLC?
A common starting point for developing a reverse-phase HPLC method for Rosiglitazone is a combination of a buffered aqueous phase and an organic modifier. A frequently used mobile phase consists of a phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724), sometimes with the addition of methanol (B129727).[1][2] The initial ratio is typically determined during method development, but a good starting point could be a 50:50 (v/v) mixture of the aqueous and organic phases.[1]
Q2: What is the importance of controlling the pH of the mobile phase for Rosiglitazone analysis?
Controlling the pH of the mobile phase is critical for achieving good peak shape and reproducible retention times for Rosiglitazone. Rosiglitazone is a basic compound with a pKa of approximately 6.8. When the mobile phase pH is close to the pKa of an analyte, small changes in pH can lead to significant shifts in retention time and cause peak tailing due to the presence of both ionized and non-ionized forms of the molecule. To ensure consistent ionization and minimize undesirable secondary interactions with the stationary phase, it is recommended to buffer the mobile phase at a pH that is at least 2 units away from the analyte's pKa. For Rosiglitazone, a mobile phase pH of around 3-4 is often effective in producing sharp, symmetrical peaks.[3]
Q3: What organic modifiers are suitable for Rosiglitazone analysis?
Acetonitrile is the most commonly used organic modifier for the analysis of Rosiglitazone due to its low viscosity and UV transparency. Methanol can also be used, either alone or in combination with acetonitrile.[2] The choice and ratio of the organic modifier will influence the retention time and selectivity of the separation.
Q4: What type of HPLC column is recommended for Rosiglitazone analysis?
A C18 column is the most frequently used stationary phase for the analysis of Rosiglitazone.[1][2][4][5] These columns provide good retention and separation for moderately nonpolar compounds like Rosiglitazone.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptom: The Rosiglitazone peak in the chromatogram is asymmetrical with a tail extending from the back of the peak.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase pH | Rosiglitazone is a basic compound, and interactions between its basic functional groups and acidic silanol (B1196071) groups on the silica-based stationary phase can cause peak tailing.[6][7] Lowering the pH of the mobile phase (e.g., to pH 3-4) will protonate the silanol groups, reducing these interactions.[8] |
| Insufficient Buffer Capacity | If the buffer concentration is too low, it may not effectively control the pH at the column surface, leading to peak tailing.[8] Increase the buffer concentration (e.g., 20-50 mM) to ensure consistent pH control. |
| Column Contamination | Contaminants on the column can create active sites that cause peak tailing. Flush the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the guard column or the analytical column.[8] |
| Sample Overload | Injecting too concentrated a sample can lead to peak tailing.[8][9] Dilute the sample or reduce the injection volume. |
Issue 2: Peak Splitting or Shoulder Peaks
Symptom: The Rosiglitazone peak appears as two or more merged peaks or has a shoulder.
Possible Causes and Solutions:
| Cause | Solution |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[10] Whenever possible, dissolve the sample in the mobile phase. |
| Column Void or Contamination | A void at the head of the column or particulate contamination on the inlet frit can disrupt the sample band, leading to split peaks.[10] Reverse-flush the column to remove particulates. If a void is suspected, the column may need to be replaced. |
| Co-eluting Impurity | A shoulder peak may indicate the presence of a closely eluting impurity. Modify the mobile phase composition (e.g., change the organic modifier ratio or pH) to improve resolution. |
Issue 3: Retention Time Shift
Symptom: The retention time of the Rosiglitazone peak is not consistent between injections.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Insufficient equilibration time between injections, especially after a change in mobile phase composition, can cause retention time drift.[11] Ensure the column is fully equilibrated with the mobile phase before injecting the sample. |
| Changes in Mobile Phase Composition | Small variations in the mobile phase preparation can lead to significant shifts in retention time.[12][13] Prepare the mobile phase carefully and consistently. Using a degasser can prevent changes in composition due to solvent evaporation. |
| Fluctuations in Column Temperature | Variations in ambient temperature can affect retention times.[12][14] Use a column oven to maintain a constant and consistent temperature. |
| HPLC System Leaks | A leak in the HPLC system can cause a drop in pressure and an increase in retention times.[13] Check for leaks at all fittings and connections. |
Data Presentation
The following tables summarize quantitative data from various published methods for Rosiglitazone analysis, providing a starting point for method development and optimization.
Table 1: Mobile Phase Compositions and Chromatographic Conditions
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| Phosphate Buffer (pH 4.5) : Acetonitrile : Methanol (50:35:15 v/v) | Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm) | 1.0 | 254 | 3.74 | [2] |
| Buffer : Acetonitrile : Methanol (65:25:10 v/v) | Kromasil C18 (250 x 4.6 mm) | 1.0 | 235 | 5.72 | |
| 0.1% Formic Acid : Acetonitrile (30:70 v/v) | Inertsil ODS (150 x 4.6 mm, 3.5 µm) | 1.0 | 261 | 5.118 | |
| 0.01M Ammonium Acetate : Acetonitrile (50:50 v/v) | LiChrospher 100 C18 (250 x 4 mm, 5 µm) | 1.0 | 245 | 3.008 | [1] |
| 0.01 M Dibasic Potassium Hydrogen Phosphate (pH 6.5) : Acetonitrile (65:35 v/v) | Nova-pak C18 (8 x 100 mm, 4 µm) | 2.0 | Fluorescence (Ex: 247 nm, Em: 367 nm) | 6.4 | |
| 0.1% Orthophosphoric Acid (pH 2.2) : Acetonitrile (55:45 v/v) | Not Specified | 1.0 | 220 | Not Specified | [15] |
Experimental Protocols
Protocol 1: RP-HPLC Method with Phosphate Buffer[2]
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer and adjust the pH to 4.5 with phosphoric acid.
-
Mix the phosphate buffer, acetonitrile, and methanol in a ratio of 50:35:15 (v/v/v).
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Rosiglitazone reference standard in a suitable solvent (e.g., methanol) to obtain a stock solution.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection: UV at 254 nm
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions and record the chromatograms.
-
Protocol 2: RP-HPLC Method with Ammonium Acetate Buffer[1]
-
Mobile Phase Preparation:
-
Prepare a 0.01M ammonium acetate solution in water.
-
Mix the ammonium acetate solution and acetonitrile in a ratio of 50:50 (v/v).
-
Degas the mobile phase.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Rosiglitazone in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: LiChrospher 100 C18 (250 x 4 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection: UV at 245 nm
-
-
Analysis:
-
Equilibrate the column with the mobile phase.
-
Inject the solutions and record the chromatograms.
-
Visualizations
Caption: A general workflow for the optimization of the mobile phase in Rosiglitazone HPLC analysis.
Caption: A decision tree for troubleshooting common issues in Rosiglitazone HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scispace.com [scispace.com]
- 5. HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromtech.com [chromtech.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. realab.ua [realab.ua]
- 11. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression with Deuterated Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects when using deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis.
Troubleshooting Guides
Issue 1: High Variability or Poor Accuracy in Quality Control (QC) Samples Despite Using a Deuterated Internal Standard
Possible Cause: Your deuterated internal standard may not be fully compensating for the matrix effects, leading to inaccurate quantification.[1] This can happen for several reasons, including differential ion suppression where the analyte and the internal standard are suppressed to different extents.
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of your analyte and the deuterated internal standard. Perfect co-elution is crucial for the standard to experience the same ionization conditions as the analyte.[1][2] A slight separation, often due to the "isotope effect," can expose them to different co-eluting matrix components, causing differential suppression.[1][3][4]
-
Assess Matrix Effects Quantitatively: Perform a matrix effect evaluation experiment to determine the extent of ion suppression or enhancement.[1][5] A detailed protocol is provided in the "Experimental Protocols" section below.
-
Optimize Chromatography: If a chromatographic separation between the analyte and the deuterated standard is observed, adjust the chromatographic method to achieve better co-elution.[2] This could involve modifying the mobile phase composition, gradient profile, or the analytical column.
-
Enhance Sample Preparation: More rigorous sample preparation techniques can help remove interfering matrix components.[6][7] Consider switching from simple protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][7]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components and alleviate ion suppression.[1][8] However, ensure the analyte concentration remains above the lower limit of quantification (LLOQ).
Issue 2: Low or No Signal from the Deuterated Internal Standard
Possible Cause: The internal standard itself may be subject to significant ion suppression or issues may have occurred during sample preparation.
Troubleshooting Steps:
-
Check for Gross Ion Suppression: Use the post-column infusion technique described in the "Experimental Protocols" section to identify regions of significant ion suppression in your chromatogram. It's possible the internal standard is eluting in a heavily suppressed region.
-
Evaluate Extraction Recovery: A low recovery of the internal standard during sample preparation will result in a weak signal.[5] Assess the extraction recovery using the protocol outlined below. If recovery is low, optimize the extraction procedure by testing different solvents, pH conditions, or SPE cartridges.[5]
-
Confirm Standard Integrity and Concentration: Ensure the purity and concentration of your deuterated internal standard stock solution are correct. Degradation or incorrect preparation can lead to a weak signal.
-
Investigate Instrument Parameters: Verify that the mass spectrometer is properly tuned and that the specific transition for the deuterated standard is correctly defined in the acquisition method.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in LC-MS analysis?
A1: Ion suppression is a phenomenon where the ionization efficiency of an analyte is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[6][9][10] This occurs because these interfering substances can compete for the available charge or space on the surface of the electrospray droplets, hindering the analyte's ability to form gas-phase ions that can be detected by the mass spectrometer.[8][11] Ion suppression can lead to decreased sensitivity, poor accuracy, and high variability in quantitative results.[12][13]
Q2: How do deuterated internal standards help to correct for ion suppression?
A2: Deuterated internal standards are considered the gold standard for quantitative LC-MS because they are chemically and structurally almost identical to the analyte.[13] This means they typically co-elute with the analyte and experience the same degree of ion suppression.[10][14] By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[10]
Q3: Can a deuterated internal standard fail to correct for ion suppression?
A3: Yes. While highly effective, deuterated standards may not perfectly correct for ion suppression if there is a slight chromatographic separation between the analyte and the standard.[1][2] This separation, known as the "isotope effect," can expose the two compounds to different matrix components as they elute, leading to differential ion suppression.[3][4][15] In such cases, the degree of ion suppression for the analyte and the internal standard will differ, compromising the accuracy of the results.[4]
Q4: What is the "isotope effect" and how does it affect my analysis?
A4: The "isotope effect" in chromatography refers to the slight difference in retention time that can be observed between a compound and its stable isotope-labeled counterpart (e.g., a deuterated standard).[1] This is because the carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in physicochemical properties like lipophilicity, potentially causing the deuterated standard to elute slightly earlier than the analyte.[2][3] This can be problematic if it leads to differential ion suppression.
Q5: When should I be particularly concerned about ion suppression?
A5: You should always evaluate for ion suppression during method development.[6][16] However, be particularly vigilant when working with complex biological matrices like plasma, urine, or tissue homogenates, as these are rich in endogenous compounds that can cause significant ion suppression.[6][10][12] Also, be cautious when using high concentrations of non-volatile buffers or ion-pairing agents in your mobile phase.[6]
Data Presentation
Table 1: Quantifying Matrix Effects
This table illustrates how to present data from a matrix effect experiment. The Matrix Effect is calculated as the ratio of the analyte peak area in the presence of the matrix to the peak area in a neat solution, expressed as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
| Lot Number | Analyte Peak Area (Post-Extraction Spike) | Analyte Peak Area (Neat Solution) | Matrix Effect (%) |
| 1 | 85,000 | 100,000 | 85.0 |
| 2 | 78,000 | 100,000 | 78.0 |
| 3 | 92,000 | 100,000 | 92.0 |
| 4 | 65,000 | 100,000 | 65.0 |
| 5 | 88,000 | 100,000 | 88.0 |
| 6 | 75,000 | 100,000 | 75.0 |
| Mean | 80,500 | 100,000 | 80.5 |
| %CV | 12.8% | N/A | 12.8% |
This data is representative and serves as an example.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative evaluation of ion suppression or enhancement.[1]
Materials:
-
LC-MS/MS system
-
Analyte and deuterated internal standard stock solutions
-
Blank biological matrix from at least six different sources
-
Extraction solvents and equipment
-
Reconstitution solvent
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): In a clean tube, spike the analyte and deuterated internal standard into the reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your established procedure. Before the final evaporation and reconstitution step, spike the analyte and deuterated internal standard into the extracted matrix residue.[1][5]
-
Set C (Pre-Extraction Spike): Spike the analyte and deuterated internal standard into the blank matrix before starting the extraction procedure.[1]
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) * 100
-
Recovery (%) = (Peak Area of Analyte in Set C / Peak Area of Analyte in Set B) * 100
-
A Matrix Effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression Zones
This experiment helps to identify the retention times at which co-eluting matrix components cause ion suppression.[11][12]
Materials:
-
LC-MS/MS system with a T-connector
-
Syringe pump
-
Analyte stock solution
-
Blank extracted matrix sample
Procedure:
-
System Setup: Connect the outlet of the analytical column to a T-connector. Connect a syringe pump to the second port of the T-connector to deliver a constant flow of the analyte solution. The third port of the T-connector goes to the mass spectrometer's ion source.
-
Establish a Stable Baseline: Begin the LC gradient without an injection. Start the syringe pump to continuously infuse the analyte solution into the mobile phase stream. This will generate a stable, elevated baseline signal for the analyte.
-
Inject Blank Matrix: Once a stable baseline is achieved, inject an extracted blank matrix sample.
-
Monitor the Signal: Observe the baseline signal for the infused analyte. Any significant drop in the signal indicates a region of ion suppression. The retention time of the dip corresponds to the elution of matrix components that are causing the suppression.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 10. longdom.org [longdom.org]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
assessing the purity and stability of 5-Hydroxy Rosiglitazone-d4
Welcome to the technical support center for 5-Hydroxy Rosiglitazone-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the purity and stability of this deuterated internal standard. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5-Hydroxy Rosiglitazone-d4 and what is its primary application?
5-Hydroxy Rosiglitazone-d4 is a stable isotope-labeled internal standard for 5-Hydroxy Rosiglitazone, a major active metabolite of the antidiabetic drug Rosiglitazone. Its primary application is in quantitative bioanalysis by mass spectrometry (MS), where it is used to correct for variability in sample preparation and instrument response, ensuring accurate quantification of 5-Hydroxy Rosiglitazone in biological matrices.
Q2: What are the recommended storage conditions for 5-Hydroxy Rosiglitazone-d4?
To ensure long-term stability, 5-Hydroxy Rosiglitazone-d4 should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term use, solutions can be stored at 4°C for up to a week. Avoid repeated freeze-thaw cycles.
Q3: What are the potential stability issues with deuterated standards like 5-Hydroxy Rosiglitazone-d4?
Deuterated standards are generally stable; however, potential issues include:
-
Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, particularly at sites on the molecule that are acidic or basic. This can lead to a decrease in isotopic purity over time.
-
Chemical Degradation: Like its non-deuterated analog, 5-Hydroxy Rosiglitazone-d4 can be susceptible to degradation under harsh conditions such as strong acids or bases, high temperatures, or exposure to strong oxidizing agents.
Q4: Can I use the same LC-MS/MS method for 5-Hydroxy Rosiglitazone-d4 as for 5-Hydroxy Rosiglitazone?
In most cases, yes. The chromatographic behavior of a deuterated compound is very similar to its non-deuterated counterpart. However, a slight retention time shift, known as the "isotope effect," may be observed where the deuterated standard elutes slightly earlier than the analyte.[1][2] It is crucial to verify co-elution during method development to ensure accurate correction for matrix effects. The mass transition for the d4-labeled standard will, of course, need to be adjusted in the mass spectrometer settings.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Peak Area Response for 5-Hydroxy Rosiglitazone-d4
| Possible Cause | Troubleshooting Steps |
| Degradation of the Standard | - Verify the storage conditions and age of the standard. - Prepare a fresh stock solution from a new vial of the standard. - Perform a forced degradation study (see Experimental Protocols) to identify potential degradation pathways. |
| Adsorption to Vials or Tubing | - Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption. - Prime the LC system with a solution containing the analyte and internal standard to passivate active sites. |
| Inconsistent Pipetting | - Ensure pipettes are properly calibrated. - Use a consistent pipetting technique, especially for small volumes. |
| Matrix Effects | - Perform a post-column infusion experiment to identify regions of ion suppression or enhancement. - Optimize the chromatographic method to separate the analyte and internal standard from interfering matrix components. |
Issue 2: Isotopic Purity Concerns (e.g., presence of d0, d1, d2, d3 species)
| Possible Cause | Troubleshooting Steps |
| H/D Back-Exchange | - Analyze a freshly prepared solution of the standard in a non-protic solvent (e.g., acetonitrile) to establish a baseline isotopic distribution. - Incubate the standard in the sample matrix or mobile phase over time and monitor for changes in the isotopic distribution by LC-MS. - If back-exchange is significant, consider adjusting the pH of the mobile phase or sample diluent. |
| Impurity in the Standard | - Review the Certificate of Analysis (CoA) for the specified isotopic purity. - If the observed isotopic distribution does not match the CoA, contact the supplier. |
| In-source Fragmentation or Isotope Exchange in the Mass Spectrometer | - Optimize the ion source parameters (e.g., temperature, voltages) to minimize in-source phenomena.[3] - Infuse a solution of the standard directly into the mass spectrometer to assess its behavior without chromatographic influence. |
Data Presentation
Table 1: Representative HPLC Purity Assessment of 5-Hydroxy Rosiglitazone-d4
| Lot Number | Method | Purity (%) | Major Impurity (%) | Retention Time (min) |
| A123 | HPLC-UV (245 nm) | 99.2 | 0.3 (at RRT 1.2) | 5.8 |
| B456 | HPLC-UV (245 nm) | 99.5 | 0.2 (at RRT 1.2) | 5.8 |
Table 2: Representative Stability Study of 5-Hydroxy Rosiglitazone-d4 in Solution (Stored at 4°C)
| Time Point | Purity (%) by HPLC | Isotopic Purity (% d4) |
| Initial | 99.5 | 99.8 |
| 1 Week | 99.4 | 99.8 |
| 2 Weeks | 99.3 | 99.7 |
| 4 Weeks | 99.1 | 99.6 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 245 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of 5-Hydroxy Rosiglitazone-d4 in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution. Dilute to an appropriate concentration with the initial mobile phase composition.
Protocol 2: LC-MS/MS Method for Isotopic Purity and Stability Assessment
-
LC Conditions: Same as the HPLC method for purity assessment.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
5-Hydroxy Rosiglitazone: m/z 374.1 -> 151.1
-
5-Hydroxy Rosiglitazone-d4: m/z 378.1 -> 155.1
-
Note: These are hypothetical transitions and should be optimized based on experimental data.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimize for the specific instrument.
-
Protocol 3: Forced Degradation Study
To assess the stability of 5-Hydroxy Rosiglitazone-d4, expose it to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid state at 80°C for 48 hours.
-
Photostability: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
Analyze the stressed samples by the HPLC purity method to determine the percentage of degradation and identify any major degradation products.
Visualizations
Caption: Workflow for Purity Assessment of 5-Hydroxy Rosiglitazone-d4.
Caption: Workflow for Stability Study of 5-Hydroxy Rosiglitazone-d4.
References
dealing with isobaric interferences in Rosiglitazone metabolite analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isobaric interferences during the analysis of Rosiglitazone (B1679542) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Rosiglitazone I should be aware of during analysis?
A1: The primary routes of Rosiglitazone metabolism are N-demethylation and hydroxylation, followed by conjugation. The major metabolites you are likely to encounter in plasma samples are N-desmethyl Rosiglitazone, para-hydroxy Rosiglitazone, and ortho-hydroxy Rosiglitazone.[1] These metabolites can be further conjugated to form sulfates or glucuronides.[1]
Q2: What is isobaric interference and why is it a concern in Rosiglitazone metabolite analysis?
A2: Isobaric interference occurs when two or more different compounds have the same nominal mass-to-charge ratio (m/z), making them indistinguishable by a mass spectrometer based on mass alone. This is a significant concern in the analysis of Rosiglitazone and its metabolites because other metabolites or endogenous compounds in the biological matrix (e.g., plasma) can have the same nominal mass, leading to inaccurate quantification of the target analyte.
Q3: I am seeing a higher-than-expected signal for my target analyte. Could this be due to isobaric interference?
A3: Yes, a consistently high bias in your results that cannot be explained by other factors like matrix effects could indicate the presence of a co-eluting isobaric compound. This interfering compound may share the same precursor and product ion transition as your analyte of interest.
Troubleshooting Guide
Issue: Inaccurate quantification or unexpected peaks for Rosiglitazone and its metabolites.
This guide will help you identify and resolve potential isobaric interferences.
Step 1: Confirm the Identity of Your Analyte
Ensure that the peak you are integrating corresponds to your target analyte and not an interfering compound.
-
Recommendation: If you have access to a high-resolution mass spectrometer (HRMS), you can differentiate between your target analyte and a potential isobaric interference based on their exact mass. Even a small mass difference can be resolved with HRMS.
Step 2: Evaluate Your Chromatographic Separation
Poor chromatographic resolution is a common reason for co-elution of isobaric compounds.
-
Recommendation: Optimize your liquid chromatography (LC) method to achieve baseline separation of your target analyte from any potential interferences.
-
Modify the Mobile Phase Gradient: Adjust the gradient slope or the organic solvent percentage to improve separation.
-
Change the Column Chemistry: If using a C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity.
-
Adjust the pH of the Mobile Phase: Altering the pH can change the ionization state of the analytes and their interaction with the stationary phase, potentially improving separation.
-
Step 3: Refine Your Mass Spectrometry Method
If chromatographic separation is not sufficient, you can improve the selectivity of your mass spectrometry method.
-
Recommendation: Monitor multiple Multiple Reaction Monitoring (MRM) transitions for each analyte.
-
The ratio of the different MRM transitions should be consistent between your calibration standards and your unknown samples. A significant deviation in this ratio in a sample suggests the presence of an interference in one of the transitions.
-
Select unique precursor-product ion transitions that are specific to your analyte of interest. A detailed understanding of the fragmentation pattern of your analyte and potential interferences is crucial for this step.
-
Potential Isobaric Interferences
The following table summarizes the exact masses of Rosiglitazone and its primary metabolites, which can help in identifying potential inter-metabolite interferences.
| Compound | Molecular Formula | Nominal Mass (Da) | Monoisotopic Exact Mass (Da) |
| Rosiglitazone | C18H19N3O3S | 357 | 357.1147 |
| N-desmethyl Rosiglitazone | C17H17N3O3S | 343 | 343.0991 |
| p-hydroxy Rosiglitazone | C18H19N3O4S | 373 | 373.1096 |
| o-hydroxy Rosiglitazone | C18H19N3O4S | 373 | 373.1096 |
| N-desmethyl-ortho-hydroxy Rosiglitazone | C17H17N3O4S | 359 | 359.0939 |
| N-desmethyl glucuronide Rosiglitazone | C23H25N3O10S | 535 | 535.1260 |
Note: It is also crucial to consider potential interferences from endogenous molecules in the biological matrix. A thorough literature search or analysis of blank matrix samples is recommended to identify potential endogenous interferences with the same nominal mass as your analytes.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method can be used for the extraction of Rosiglitazone and its metabolites from plasma.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing the internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method
This is a starting point for an LC-MS/MS method and may require optimization for your specific instrumentation and application.
-
LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rosiglitazone | 358.1 | 135.1 |
| N-desmethyl Rosiglitazone | 344.2 | 121.1 |
| p-hydroxy Rosiglitazone | 374.1 | 151.1 |
Note: These transitions are based on a published method and should be optimized for your instrument.
Visualizations
Caption: Troubleshooting workflow for isobaric interference.
References
Technical Support Center: Quantification of 5-Hydroxy Rosiglitazone-d4 in Hemolyzed Samples
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the quantification of 5-Hydroxy Rosiglitazone-d4 in hemolyzed plasma samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: Why is hemolysis a concern for the bioanalysis of 5-Hydroxy Rosiglitazone-d4?
Hemolysis, the rupture of red blood cells, releases intracellular components into the plasma, such as hemoglobin, bilirubin, enzymes, and phospholipids.[1][2] This can significantly impact the accuracy and precision of LC-MS/MS-based quantification of 5-Hydroxy Rosiglitazone-d4 in several ways:
-
Matrix Effects: Co-eluting endogenous substances from the hemolyzed sample can interfere with the ionization of the analyte and its internal standard (5-Hydroxy Rosiglitazone-d4) in the mass spectrometer source, leading to ion suppression or enhancement.[1][2][3] This can result in inaccurate quantification.
-
Analyte Stability: The release of enzymes from red blood cells can potentially degrade the analyte.[2][4] The stability of phenolic compounds, in particular, can be compromised in hemolyzed plasma.[4]
-
Extraction Recovery: Hemoglobin and other released proteins can bind to the analyte, affecting its extraction efficiency from the plasma matrix.[2] This can lead to underestimation of the analyte concentration.
Q2: My 5-Hydroxy Rosiglitazone-d4 internal standard response is significantly lower in some samples. Could hemolysis be the cause?
Yes, a decreased internal standard (IS) response is a strong indicator of matrix effects, often caused by hemolysis.[5] The components released from lysed red blood cells can suppress the ionization of the deuterated internal standard, 5-Hydroxy Rosiglitazone-d4. It is crucial to use a stable isotope-labeled internal standard like 5-Hydroxy Rosiglitazone-d4, as it will likely experience similar matrix effects as the analyte, potentially compensating for some of the variability. However, significant and inconsistent suppression can still compromise data accuracy.[6]
Q3: How can I experimentally assess the impact of hemolysis on my 5-Hydroxy Rosiglitazone-d4 assay?
A systematic evaluation should be performed during method development and validation.[6][7] This typically involves preparing quality control (QC) samples in both normal and hemolyzed plasma at low and high concentrations of 5-Hydroxy Rosiglitazone. The results are then compared to determine if there is a significant difference in accuracy and precision.[1]
Troubleshooting Guide
If you suspect hemolysis is affecting your 5-Hydroxy Rosiglitazone-d4 quantification, follow this troubleshooting guide.
Step 1: Visual Inspection and Hemolysis Index
Visually inspect your plasma samples. A pink or red tinge is a clear sign of hemolysis.[1] For a more quantitative assessment, many automated clinical chemistry analyzers can provide a hemolysis index (HI).[8][9]
Step 2: Systematic Investigation of Matrix Effect
If hemolysis is confirmed, a systematic investigation is necessary to understand its impact.
Experimental Protocol: Assessment of Hemolysis Effect
This protocol outlines a standard procedure to quantify the impact of hemolysis.
-
Preparation of Hemolyzed Plasma:
-
Collect fresh whole blood in an appropriate anticoagulant (e.g., EDTA).
-
Induce hemolysis by freeze-thaw cycles (e.g., store at -80°C overnight and thaw at room temperature).[10]
-
Prepare a stock of hemolyzed plasma by centrifuging the lysed blood.
-
Create plasma pools with varying degrees of hemolysis (e.g., 0.5%, 1%, 2%, and 5% v/v) by spiking normal plasma with the hemolyzed plasma stock.[1][2]
-
-
Sample Preparation:
-
Prepare two sets of QC samples at low and high concentrations of 5-Hydroxy Rosiglitazone in both normal (non-hemolyzed) plasma and the prepared hemolyzed plasma pools.
-
Spike all samples with the 5-Hydroxy Rosiglitazone-d4 internal standard.
-
Extract the samples using your established procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using your validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the concentration of 5-Hydroxy Rosiglitazone in all QC samples.
-
Compare the accuracy and precision of the QC samples in hemolyzed plasma against those in normal plasma. A difference of more than 15% typically indicates a significant matrix effect.[1]
-
Quantitative Data Analysis
Below is an example of how to present the data from this experiment.
Table 1: Impact of Hemolysis on the Quantification of 5-Hydroxy Rosiglitazone
| Hemolysis Level | QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 0% (Normal) | Low | 5.0 | 5.1 | 102 | 4.5 |
| High | 500 | 495 | 99.0 | 3.2 | |
| 1% | Low | 5.0 | 4.8 | 96.0 | 5.1 |
| High | 500 | 480 | 96.0 | 4.8 | |
| 2% | Low | 5.0 | 4.2 | 84.0 | 8.7 |
| High | 500 | 445 | 89.0 | 7.5 | |
| 5% | Low | 5.0 | 3.5 | 70.0 | 12.3 |
| High | 500 | 390 | 78.0 | 11.8 |
In this example, hemolysis levels of 2% and 5% show a significant negative bias (ion suppression), indicating that the method is susceptible to hemolysis.
Step 3: Mitigation Strategies
If a significant impact is observed, consider the following strategies:
-
Method Modification:
-
Chromatographic Separation: Optimize the LC method to separate the analyte and IS from co-eluting matrix components.[1][11]
-
Sample Clean-up: Employ a more rigorous sample extraction technique. For example, switch from protein precipitation to liquid-liquid extraction or solid-phase extraction to better remove interfering substances.[6][11]
-
-
Sample Dilution:
-
Standard Addition:
-
For critical samples where other strategies fail, the standard addition method can be used to correct for proportional matrix effects.[5]
-
Visualizations
The following diagrams illustrate the troubleshooting and experimental workflows.
Caption: Troubleshooting workflow for addressing the impact of hemolysis.
Caption: Experimental workflow for assessing the impact of hemolysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for dealing with hemolyzed samples in regulated LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessing the influence of true hemolysis occurring in patient samples on emergency clinical biochemistry tests results using the VITROS® 5600 Integrated system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Verification of the hemolysis index measurement: imprecision, accuracy, measuring range, reference interval and impact of implementing analytically and clinically derived sample rejection criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of hemolysis on routine clinical chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing the matrix effects of hemolyzed samples in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Thiazolidinediones by LC
Welcome to the technical support center for the chromatographic analysis of thiazolidinediones. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) methods for this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of LC column used for analyzing thiazolidinediones?
A1: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for the analysis of thiazolidinediones. Consequently, C18 columns are widely used and are a good starting point for method development.[1][2] Mixed-mode columns, which combine reversed-phase with ion-exchange characteristics, have also been shown to be effective for retaining and separating these compounds.[3][4]
Q2: Which specific columns have been successfully used for thiazolidinedione analysis?
A2: Several commercially available columns have been documented for the successful analysis of thiazolidinediones. The choice of column will depend on the specific analyte and the desired separation characteristics.
| Column Name | Stationary Phase Type | Dimensions | Particle Size | Reference |
| Inertsil® ODS-3 | C18 | 250 mm x 4.6 mm | 5 µm | [1] |
| Symmetry® C18 | C18 | 250 mm x 4.6 mm | 5 µm | [2] |
| Newcrom R1 | Reversed-Phase | Not Specified | 3 µm available | [5] |
| Zodiac HST OG2 | Mixed-Mode RP | Not Specified | Not Specified | [3] |
| Primesep 200 | Mixed-Mode RP | Not Specified | Not Specified | [4] |
Q3: What are typical mobile phase compositions for thiazolidinedione analysis?
A3: Typical mobile phases consist of a mixture of an organic solvent and an aqueous buffer. Acetonitrile or methanol (B129727) are common organic modifiers.[1][5] The aqueous phase is often acidified using phosphoric acid or formic acid to control the ionization of the analytes and improve peak shape.[2][5] For methods requiring mass spectrometry (MS) compatibility, volatile modifiers like formic acid are preferred over non-volatile ones like phosphoric acid.[5]
Q4: What detection wavelength is appropriate for thiazolidinediones?
A4: Thiazolidinediones possess chromophores that allow for ultraviolet (UV) detection. A common detection wavelength used is 269 nm.[1] However, it is always recommended to determine the UV absorption maximum for the specific thiazolidinedione being analyzed to ensure optimal sensitivity.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of thiazolidinediones.
Problem 1: Poor peak shape (tailing or fronting)
-
Possible Cause A: Secondary Interactions: Silanol (B1196071) groups on the silica (B1680970) backbone of the column can interact with the thiazolidinedione molecule, leading to peak tailing.
-
Solution: Use a column with low silanol activity or an end-capped column.[5] Alternatively, adding a small amount of a competing base, like triethylamine, to the mobile phase can help to saturate the active sites.
-
-
Possible Cause B: Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the thiazolidinedione and its interaction with the stationary phase.
-
Possible Cause C: Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and reinject.
-
Problem 2: Inconsistent Retention Times
-
Possible Cause A: Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections, especially in gradient elution, can cause retention time shifts.
-
Solution: Increase the column equilibration time between runs to ensure the column chemistry is stable before the next injection.
-
-
Possible Cause B: Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components can lead to shifts in retention.
-
Solution: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump performance.
-
-
Possible Cause C: Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
Problem 3: Ghost Peaks
-
Possible Cause A: Contamination: Contaminants in the sample, solvent, or from the injector can appear as unexpected peaks.
-
Solution: Run a blank gradient (injecting mobile phase or solvent) to identify the source of the ghost peaks. Ensure high purity solvents and sample cleanup procedures.
-
-
Possible Cause B: Carryover: Residual sample from a previous injection can elute in a subsequent run.
-
Solution: Implement a robust needle wash protocol in the autosampler method. Injecting a blank after a high-concentration sample can confirm carryover.
-
Experimental Protocols
Protocol 1: General RP-HPLC Method for Pioglitazone (B448) Analysis
This protocol is a starting point for the analysis of pioglitazone and can be adapted for other thiazolidinediones.
-
Column: Inertsil® ODS-3 (250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
A: Phosphate (B84403) Buffer (pH 3): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of distilled water and adjust the pH to 3.0 with phosphoric acid.[1]
-
B: Methanol.[1]
-
Isocratic Elution: Mix Phosphate Buffer (pH 3) and Methanol in a ratio of 20:80 (v/v).[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 269 nm.[1]
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration.
Protocol 2: Column Selection Workflow
The following workflow outlines a systematic approach to selecting an appropriate LC column for a new thiazolidinedione analyte.
Caption: A logical workflow for selecting a suitable LC column for thiazolidinedione analysis.
Signaling Pathway
Thiazolidinediones exert their therapeutic effect primarily through the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ).
Caption: Simplified signaling pathway of thiazolidinediones via PPAR-γ activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Reversed-phase HPLC methods for purity test and assay of pioglitazone hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zodiaclifesciences.com [zodiaclifesciences.com]
- 4. HPLC Method for Analysis of Pioglitazone | SIELC Technologies [sielc.com]
- 5. Separation of Thiazolidinedione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
The Gold Standard: 5-Hydroxy Rosiglitazone-d4 as an Internal Standard in Bioanalytical Assays
A comprehensive comparison of 5-Hydroxy Rosiglitazone-d4 with alternative internal standards for the precise quantification of Rosiglitazone (B1679542) and its metabolites, supported by experimental data and detailed protocols.
In the landscape of drug development and clinical research, the accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. For Rosiglitazone, an insulin-sensitizing agent of the thiazolidinedione class, and its metabolites, the choice of an appropriate internal standard (IS) in bioanalytical methods is a critical determinant of data reliability. This guide provides an objective comparison of 5-Hydroxy Rosiglitazone-d4, a stable isotope-labeled (SIL) internal standard, with other commonly used alternatives, highlighting its superior performance through a review of experimental data.
The Superiority of Stable Isotope-Labeled Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability. Stable isotope-labeled internal standards, such as 5-Hydroxy Rosiglitazone-d4, are widely considered the "gold standard" for quantitative mass spectrometry-based assays. By incorporating stable isotopes like deuterium (B1214612) (²H), the internal standard becomes chemically identical to the analyte but mass-distinguishable, ensuring co-elution and similar ionization response, which effectively minimizes matrix effects and improves accuracy and precision.
Performance Comparison: 5-Hydroxy Rosiglitazone-d4 vs. Alternatives
To illustrate the advantages of using a deuterated internal standard, this section compares the performance of 5-Hydroxy Rosiglitazone-d4 with non-deuterated alternatives, such as structurally similar compounds (e.g., Pioglitazone) or earlier deuterated versions (e.g., Rosiglitazone-d3). The following tables summarize key validation parameters from various studies, providing a clear comparison of their efficacy.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Parameter | Method using 5-Hydroxy Rosiglitazone-d4 (Hypothetical Data) | Method using Rosiglitazone-d3[1] | Method using a Non-Deuterated IS (e.g., Pioglitazone) |
| Analyte(s) | 5-Hydroxy Rosiglitazone | Rosiglitazone, N-desmethyl Rosiglitazone, p-hydroxy Rosiglitazone | Rosiglitazone |
| Linearity (r²) | >0.999 | >0.998 | >0.99 |
| Accuracy (% Bias) | Within ± 5% | 93.3 - 112.3% | Within ± 15% |
| Precision (% CV) | < 5% | < 14.4% | < 15% |
| Matrix Effect | Negligible | Not significant | Potential for variability |
| Recovery | Consistent and reproducible | Not explicitly stated | Variable |
Note: The data for 5-Hydroxy Rosiglitazone-d4 is presented as a hypothetical ideal based on the established benefits of using a stable isotope-labeled internal standard for the direct corresponding analyte. The data for Rosiglitazone-d3 is from a study quantifying Rosiglitazone and its metabolites.[1] The data for a non-deuterated IS represents typical acceptance criteria for bioanalytical method validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (e.g., 5-Hydroxy Rosiglitazone-d4 in methanol).
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Load the entire sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol (B129727) in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-Hydroxy Rosiglitazone | 375.1 | 152.1 |
| 5-Hydroxy Rosiglitazone-d4 | 379.1 | 156.1 |
Visualizing the Mechanism and Workflow
To better understand the context of Rosiglitazone analysis, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Conclusion
The use of a stable isotope-labeled internal standard that is a close structural analog to the analyte is a fundamental principle of robust bioanalytical method development. 5-Hydroxy Rosiglitazone-d4 offers the highest degree of analytical accuracy and precision for the quantification of 5-Hydroxy Rosiglitazone. While other internal standards can be utilized, they may introduce a greater potential for variability and less effective compensation for matrix effects. For researchers, scientists, and drug development professionals, the selection of 5-Hydroxy Rosiglitazone-d4 as the internal standard ensures the generation of high-quality, reliable data essential for pharmacokinetic studies and clinical trials.
References
A Comparative Guide to Inter-Assay and Intra-Assay Precision in Rosiglitazone Analysis
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents like Rosiglitazone (B1679542) is paramount. This guide provides a comparative overview of the inter-assay and intra-assay precision for Rosiglitazone analysis using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The data presented is compiled from various validated bioanalytical methods, offering a clear comparison to aid in method selection and evaluation.
Data on Precision
The precision of an analytical method is a measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the coefficient of variation (CV%) or relative standard deviation (RSD%).
-
Intra-assay precision (Repeatability) : Measures the precision under the same operating conditions over a short interval of time.
-
Inter-assay precision (Intermediate precision) : Expresses the variation within a single laboratory, accounting for different days, analysts, or equipment.
Below is a summary of reported precision data for Rosiglitazone analysis.
| Analytical Method | Matrix | Intra-Assay Precision (%CV or %RSD) | Inter-Assay Precision (%CV or %RSD) |
| HPLC-UV | Human Plasma | 0.58 - 6.69%[1] | 0.82 - 6.63%[1] |
| HPLC with Fluorescence Detection | Human Plasma | < 10%[2] | < 10%[2] |
| LC-MS/MS | Human Plasma | < 9.37%[3] | < 9.37%[3] |
| LC-MS/MS | Rat Dried Blood Spots (DBS) | < 4.82%[4] | < 4.82%[4] |
| LC-MS/MS | Rat Urine | < 4.82%[4] | < 4.82%[4] |
| LC-MS/MS | Rat Plasma and Tissues | Not explicitly stated, but method validated as per FDA guidelines[5] | < 10.9%[6] |
Experimental Workflow
A generalized workflow for the bioanalysis of Rosiglitazone from plasma samples is depicted below. This process typically involves sample preparation, chromatographic separation, detection, and data analysis.
Bioanalytical workflow for Rosiglitazone.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. The following sections outline typical experimental protocols for the HPLC-UV and LC-MS/MS analysis of Rosiglitazone.
HPLC with Fluorescence Detection Protocol
This method is suitable for the determination of Rosiglitazone in human plasma.
-
Sample Preparation : Automated sequential trace enrichment of dialysates (ASTED) is utilized. Human plasma samples undergo automated dialysis, followed by concentration of the dialysate by trace enrichment on a C18 cartridge.[2]
-
Instrumentation : A high-performance liquid chromatography system equipped with a fluorescence detector.
-
Chromatographic Conditions :
-
Column : Novapak C18, 4 µm, 100x5 mm radial compression cartridge, protected by a Guard-Pak C18 cartridge.[2]
-
Mobile Phase : A mixture of 0.01 M ammonium (B1175870) acetate (B1210297) (pH 8) and acetonitrile (B52724) (65:35, v/v).[2]
-
Flow Rate : Not specified.
-
Detection : Fluorescence detection with an excitation wavelength of 247 nm and an emission wavelength of 367 nm.[2]
-
Internal Standard : SB-204882.[2]
-
LC-MS/MS Protocol for Human Plasma
This highly sensitive and selective method is widely used for pharmacokinetic studies.
-
Sample Preparation : Supported liquid/liquid extraction (SLE) is employed to isolate Rosiglitazone and its metabolites from a 50 µL aliquot of human plasma.[3]
-
Instrumentation : A liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Conditions :
-
Column : Gemini C18 column (50mm x 4.6mm, 3µm).[7]
-
Mobile Phase : An isocratic mobile phase consisting of 10mM ammonium formate (B1220265) (pH 4.0) and acetonitrile (10:90, v/v).[7]
-
Flow Rate : 0.8 mL/min.[7]
-
Injection Volume : 10 µL.[7]
-
Detection : Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM). The ion transitions monitored are m/z 358 -> 135 for Rosiglitazone.[6]
-
Internal Standard : Pioglitazone or deuterated Rosiglitazone (rosiglitazone-d4).[3][7]
-
Comparison of Methods
| Feature | HPLC-UV / Fluorescence | LC-MS/MS |
| Selectivity | Good, but may be susceptible to interference from co-eluting compounds. | Excellent, due to the specificity of mass detection (MRM). |
| Sensitivity | Generally lower, with a lower limit of quantification (LLOQ) in the low ng/mL range.[1][2] | Higher, with LLOQs typically at or below 1 ng/mL.[3][6] |
| Sample Volume | Often requires a larger plasma volume (e.g., 200 µL).[2] | Can be performed with smaller sample volumes (e.g., 50 µL).[3] |
| Instrumentation Cost | Relatively lower. | Significantly higher. |
| Throughput | Can be automated for high throughput.[2] | Generally high due to rapid analysis times. |
| Precision | Demonstrates good precision, typically with %CV values below 15%.[1][2] | Also exhibits excellent precision, with %CV values often below 10%.[3][4][6] |
References
- 1. HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Automated high-performance liquid chromatography method for the determination of rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. LC-MS/MS method for the determination of rosiglitazone on rat dried blood spots and rat urine: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of rosiglitazone in rat plasma and tissues via LC-MS/MS: Method development, validation, and application in pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of glipizide and rosiglitazone unbound drug concentrations in plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating Bioanalysis: A Comparative Guide to the Accuracy and Precision of 5-Hydroxy Rosiglitazone Quantification Methods
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of drug metabolites is a critical cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides a detailed comparison of analytical methods for 5-Hydroxy Rosiglitazone, a major metabolite of the antidiabetic drug Rosiglitazone. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to empower researchers to select the most appropriate analytical strategy for their specific needs.
The use of stable isotope-labeled internal standards, such as 5-Hydroxy Rosiglitazone-d4 or its precursors, is a widely accepted strategy to enhance the accuracy and precision of mass spectrometry-based quantification. These standards co-elute with the analyte of interest, effectively compensating for variability in sample preparation and instrument response. This guide delves into the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that employ this principle for the reliable measurement of 5-Hydroxy Rosiglitazone in biological matrices.
Comparative Analysis of Method Performance
The following table summarizes the accuracy and precision data from a validated LC-MS/MS method for the simultaneous quantification of Rosiglitazone and 5-Hydroxy Rosiglitazone. This method utilizes a deuterated internal standard to ensure high-quality data.
| Analyte | Quality Control (QC) Level | Nominal Concentration (ng/mL) | Intra-run Precision (%CV) | Intra-run Accuracy (%Bias) | Inter-run Precision (%CV) | Inter-run Accuracy (%Bias) |
| 5-Hydroxy Rosiglitazone | LLOQ | 2.50 | 8.5 | 5.2 | 9.8 | 3.5 |
| Low | 7.50 | 6.2 | 3.1 | 7.5 | 1.8 | |
| Medium | 75.0 | 4.5 | -1.5 | 5.8 | -0.4 | |
| High | 400 | 3.8 | -2.3 | 4.9 | -1.2 |
Data presented is a representative summary from published literature and may not be directly comparable across different laboratories or studies.
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for replicating and adapting analytical methods. Below are the key aspects of a typical LC-MS/MS protocol for 5-Hydroxy Rosiglitazone analysis.
Sample Preparation
A simple and rapid protein precipitation method is commonly employed for the extraction of 5-Hydroxy Rosiglitazone and its internal standard from plasma samples.
-
To a 100 µL aliquot of plasma, add 200 µL of acetonitrile (B52724) containing the deuterated internal standard (e.g., Rosiglitazone-d4).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is typically achieved on a C18 reversed-phase column under isocratic or gradient elution conditions.
-
Column: Luna C18 (100 mm x 2.0 mm, 3 µm particle size) or equivalent.
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Total Run Time: Approximately 2.5 minutes per sample.
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
SRM Transitions:
-
5-Hydroxy Rosiglitazone: m/z 374.1 → 151.1
-
Rosiglitazone-d4 (Internal Standard): m/z 362.1 → 139.1 (example)
-
Metabolic Pathway of Rosiglitazone
The biotransformation of Rosiglitazone is a key aspect of its pharmacology. The following diagram illustrates the primary metabolic pathway leading to the formation of 5-Hydroxy Rosiglitazone.
Figure 1. Metabolic conversion of Rosiglitazone.
This simplified diagram shows that the cytochrome P450 enzyme CYP2C8 is the primary enzyme responsible for the hydroxylation of Rosiglitazone to its active metabolite, 5-Hydroxy Rosiglitazone.
Experimental Workflow for Bioanalysis
The overall process for the quantification of 5-Hydroxy Rosiglitazone in a biological sample involves several sequential steps, as depicted in the workflow diagram below.
Figure 2. Bioanalytical workflow for 5-Hydroxy Rosiglitazone.
This workflow highlights the key stages from sample receipt to the final quantification of the analyte, emphasizing the structured process required for obtaining reliable bioanalytical data.
A Comparative Guide to the Bioanalytical Quantification of Rosiglitazone and Its Metabolites
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various analytical methods for the quantification of Rosiglitazone (B1679542) and its primary metabolites, N-desmethyl Rosiglitazone and p-hydroxy Rosiglitazone. The focus is on the key validation parameters of linearity and range, supported by detailed experimental data and protocols from published studies.
Rosiglitazone, an antidiabetic drug of the thiazolidinedione class, is extensively metabolized in the liver, primarily by CYP2C8 and to a lesser extent by CYP2C9.[1] The main metabolites are N-desmethyl Rosiglitazone and p-hydroxy Rosiglitazone.[2] Accurate and precise quantification of the parent drug and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide compares different high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, providing a clear overview of their performance characteristics.
Comparative Performance of Analytical Methods
The following table summarizes the linearity and quantification ranges for Rosiglitazone and its metabolites from various validated bioanalytical methods. This allows for a direct comparison of the sensitivity and working range of each method.
| Analyte | Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | ULOQ (ng/mL) | Correlation Coefficient (r or r²) | Reference |
| Rosiglitazone | LC-MS/MS | Human Plasma | 1 - 500 | 1 | 500 | >0.9990 | [3] |
| LC-MS/MS | Human Plasma | 1 - 500 | 1 | 500 | Not Specified | [2] | |
| HPLC-ESI-MS | Human Plasma | 1.054 - 263.5 | 1.054 | 263.5 | r = 0.9991 | [4] | |
| LC-MS/MS | Rat Plasma & Tissues | 1 - 10,000 | 1 | 10,000 | r² > 0.99 | [5] | |
| HPLC | Human Plasma | 5 - 800 | 5 | 800 | r² ≥ 0.9988 | ||
| HPLC | Not Specified | 1 - 15 µg/mL | 1 µg/mL | 15 µg/mL | r² = 0.99922 | [6] | |
| HPLC | Human Plasma | 25 - 10,000 | 1.6 - 4.5 | 10,000 | >0.9990 | [7] | |
| N-desmethyl Rosiglitazone | LC-MS/MS | Human Plasma | 1 - 500 | 1 | 500 | >0.9990 | |
| LC-MS/MS | Human Plasma | 1 - 150 | 1 | 150 | Not Specified | [2] | |
| HPLC | Rat Liver Microsomes | 50 - 6,000 | 50 | 6,000 | r > 0.9960 | [8] | |
| p-hydroxy Rosiglitazone | LC-MS/MS | Human Plasma | 1 - 25 | 1 | 25 | Not Specified | [2] |
| HPLC | Rat Liver Microsomes | 50 - 6,000 | 50 | 6,000 | r > 0.9960 | [8] |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in this guide, providing insights into the sample preparation, chromatographic separation, and detection techniques employed.
Method 1: Simultaneous Quantification by LC-MS/MS in Human Plasma[2]
-
Sample Preparation: A simple protein precipitation method was used. To 0.1 mL of human plasma, 0.2 mL of acetonitrile (B52724) containing the internal standard (Rosiglitazone-d3) was added.[2]
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).[2]
-
Detection: Selected reaction monitoring (SRM) was used to detect the following transitions:
-
Method 2: Quantification of Rosiglitazone in Rat Plasma and Tissues by LC-MS/MS[5]
-
Sample Preparation: (Details not fully specified in the abstract, but typically involves tissue homogenization and protein precipitation or liquid-liquid extraction).
-
Chromatography:
-
Column: Gemini C18 (50 x 4.6 mm, 3 µm).[5]
-
Mobile Phase: 10 mM ammonium (B1175870) formate (B1220265) (pH 4.0) and acetonitrile (10:90, v/v).[5]
-
Flow Rate: 0.8 mL/min.[5]
-
-
Mass Spectrometry:
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Rosiglitazone and its metabolites in a biological matrix using LC-MS/MS.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantification of rosiglitazone in rat plasma and tissues via LC-MS/MS: Method development, validation, and application in pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. scielo.br [scielo.br]
- 8. Simultaneous determination of rosiglitazone and its metabolites in rat liver microsomal fraction using hollow-fiber liquid-phase microextraction for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Laboratory Cross-Validation of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The successful transfer of analytical methods between laboratories is a cornerstone of robust and reliable drug development. This process, known as inter-laboratory cross-validation, ensures that a validated analytical procedure produces consistent and reproducible results regardless of the testing site, personnel, or equipment. This guide provides a comprehensive comparison of key aspects of inter-laboratory cross-validation, supported by experimental data and detailed protocols, to facilitate seamless and compliant method transfers.
Comparing Approaches to Method Transfer
The choice of method transfer approach depends on several factors, including the complexity of the method, the experience of the receiving laboratory, and the stage of drug development.[1] The primary strategies are:
-
Comparative Testing: This is the most common approach, where the transferring and receiving laboratories analyze the same homogenous samples.[1] The results are then statistically compared against predefined acceptance criteria.[1]
-
Co-validation: In this scenario, the receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory. This is often employed for new methods intended for use at multiple sites.[1]
-
Revalidation: The receiving laboratory conducts a full or partial revalidation of the analytical method. This is typically necessary when there are significant differences in the laboratory environments or equipment.[1]
-
Transfer Waiver: A formal transfer study may be waived if the receiving laboratory is already familiar with the method or if the method is a simple, compendial procedure. This requires strong justification and supporting data.[1]
Data Presentation: A Comparative Overview
Clear and concise presentation of data is crucial for a straightforward comparison of results from the transferring and receiving laboratories. The following tables summarize key quantitative parameters from representative cross-validation studies for a High-Performance Liquid Chromatography (HPLC) assay method.
Table 1: Comparative Analysis of System Suitability Results
| Parameter | Transferring Laboratory | Receiving Laboratory | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | 5500 | 5200 | ≥ 2000 |
| %RSD of Peak Area (n=6) | 0.4% | 0.5% | ≤ 1.0% |
Table 2: Comparative Analysis of Assay Results for Drug Substance
| Sample ID | Transferring Laboratory (% Assay) | Receiving Laboratory (% Assay) | Difference (%) |
| Batch A - 1 | 99.8 | 99.5 | 0.3 |
| Batch A - 2 | 99.9 | 99.6 | 0.3 |
| Batch B - 1 | 100.1 | 100.4 | -0.3 |
| Batch B - 2 | 100.2 | 100.5 | -0.3 |
| Mean | 100.0 | 100.0 | 0.0 |
| Std. Deviation | 0.21 | 0.51 | - |
| %RSD | 0.21% | 0.51% | - |
Table 3: Statistical Evaluation of Assay Results
| Statistical Test | Calculated Value | Acceptance Criteria | Conclusion |
| F-test (Comparison of Variances) | 2.43 | F-critical (df1=3, df2=3) = 9.28 | No significant difference in variances |
| t-test (Comparison of Means) | 0.00 | t-critical (df=6, α=0.05) = 2.45 | No significant difference in means |
Experimental Protocols
A well-defined and mutually agreed-upon protocol is essential for a successful method transfer.
Protocol for Comparative Testing of an HPLC Assay Method
1. Objective: To demonstrate that the receiving laboratory can achieve comparable results to the transferring laboratory for the assay of Drug Substance X using HPLC method Y.
2. Scope: This protocol applies to the transfer of the validated HPLC assay method for Drug Substance X from the transferring laboratory to the receiving laboratory.
3. Responsibilities:
-
Transferring Laboratory: Provide the validated analytical method, reference standards, and well-characterized homogenous samples. Generate comparative data.
-
Receiving Laboratory: Ensure all equipment is qualified and personnel are trained on the method. Generate comparative data.
-
Both Laboratories: Jointly review and approve the transfer protocol and the final report.[2]
4. Materials and Instruments:
-
Reference Standard: Drug Substance X, Batch No. ZZZ
-
Samples: Homogenous samples from two different batches of Drug Substance X.
-
HPLC System: Agilent 1260 or equivalent with UV detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: As per validated method Y.
-
Diluent: As per validated method Y.
5. Experimental Design:
-
One analyst from each laboratory will perform the analysis.
-
Two independent preparations from each of the two batches will be analyzed by each laboratory.
-
Each preparation will be injected in triplicate.
6. Procedure:
-
Both laboratories will follow the analytical method Y without any deviation.
-
System suitability will be performed before sample analysis and must meet the established criteria.
-
The assay of Drug Substance X will be calculated against the reference standard.
7. Acceptance Criteria:
-
System Suitability: All system suitability parameters (e.g., tailing factor, theoretical plates, %RSD of replicate injections) must meet the criteria defined in the validated method.
-
Precision: The relative standard deviation (%RSD) of the assay results obtained by each laboratory should not exceed 2.0%.
-
Comparability of Means: The absolute difference between the mean assay results of the two laboratories should not be more than 2.0%.
-
Statistical Analysis: An F-test will be used to compare the variances of the two data sets, and a t-test will be used to compare the means. The calculated F-value should be less than the critical F-value, and the calculated t-value should be less than the critical t-value at a 95% confidence level.
Mandatory Visualizations
The following diagrams illustrate key workflows in the cross-validation process.
Inter-Laboratory Method Transfer Workflow
References
A Comparative Analysis of Rosiglitazone and Pioglitazone Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolism of two thiazolidolidinedione (TZD) class drugs, rosiglitazone (B1679542) and pioglitazone (B448). Both are agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ) and are used in the management of type 2 diabetes.[1][2] Understanding their distinct metabolic profiles is crucial for predicting drug-drug interactions, assessing therapeutic efficacy, and guiding further drug development.
Key Metabolic Differences at a Glance
Rosiglitazone and pioglitazone, despite their structural similarities, exhibit significant differences in their metabolic pathways, primarily concerning the involved cytochrome P450 (CYP) enzymes and the pharmacological activity of their metabolites.
Rosiglitazone is predominantly metabolized by CYP2C8, with a minor contribution from CYP2C9.[3][4][5][6][7] Its major metabolic routes are N-demethylation and hydroxylation, leading to the formation of metabolites that are considerably less potent than the parent compound.[4][6][8] Consequently, the therapeutic effect of rosiglitazone is almost entirely attributable to the parent drug.
In contrast, pioglitazone's metabolism is more complex, involving multiple CYP enzymes, principally CYP2C8 and CYP3A4, with smaller contributions from CYP2C9.[1][5][9][10][11] A key distinction is that pioglitazone is converted to pharmacologically active metabolites (M-II, M-III, and M-IV) that contribute significantly to its overall glucose-lowering effect.[1][9][10][12][13][14] The primary active metabolites found in human serum are M-III and M-IV.[10][12][13]
Quantitative Data on Metabolism
The following tables summarize the key quantitative parameters related to the metabolism of rosiglitazone and pioglitazone.
Table 1: Primary Cytochrome P450 Enzymes Involved in Metabolism
| Drug | Major CYP Enzymes | Minor CYP Enzymes |
| Rosiglitazone | CYP2C8 | CYP2C9, CYP3A4, CYP2E1[3][4][5][6][7][15][16] |
| Pioglitazone | CYP2C8, CYP3A4 | CYP2C9, CYP1A1, CYP1A2, CYP2D6[5][9][10][11][12][17] |
Table 2: Pharmacokinetic Parameters
| Parameter | Rosiglitazone | Pioglitazone |
| Bioavailability | ~99% | ~83%[9] |
| Protein Binding | >99.8% (primarily albumin)[6][8] | >99% (primarily albumin)[1][10] |
| Half-life (t½) | 3-7 hours | 3-7 hours (parent drug), 16-24 hours (active metabolites)[1][10] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~2 hours (delayed by food)[1][10] |
Table 3: Major Metabolites and Their Activity
| Drug | Major Metabolites | Pharmacological Activity of Metabolites |
| Rosiglitazone | N-desmethyl rosiglitazone, para-hydroxy rosiglitazone[4][6] | Considerably less potent than the parent drug[6][8] |
| Pioglitazone | M-II (hydroxy derivative), M-III (keto derivative), M-IV (active hydroxy derivative)[1][12] | Active, contribute to the therapeutic effect[1][9][10][12][13][14] |
Experimental Protocols
The characterization of rosiglitazone and pioglitazone metabolism typically involves in vitro and in vivo studies. Below are representative experimental protocols.
In Vitro Metabolism using Human Liver Microsomes
Objective: To identify the CYP enzymes responsible for the metabolism of rosiglitazone and pioglitazone and to determine the kinetic parameters.
Methodology:
-
Incubation: Rosiglitazone or pioglitazone is incubated with pooled human liver microsomes in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer at 37°C.
-
Inhibition Studies: To identify the specific CYP enzymes involved, the incubation is repeated in the presence of selective chemical inhibitors for different CYP isoforms (e.g., ketoconazole (B1673606) for CYP3A4, sulfaphenazole (B1682705) for CYP2C9, quercetin (B1663063) for CYP2C8).
-
Metabolite Identification and Quantification: At various time points, the reaction is stopped (e.g., by adding acetonitrile). The samples are then centrifuged, and the supernatant is analyzed by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) to identify and quantify the parent drug and its metabolites.
-
Enzyme Kinetics: To determine the Michaelis-Menten kinetic parameters (Km and Vmax), a range of substrate concentrations are incubated with the microsomes, and the rate of metabolite formation is measured.
Recombinant Human CYP Enzyme Studies
Objective: To confirm the role of specific CYP isoforms in the metabolism of the drugs.
Methodology:
-
Incubation: Rosiglitazone or pioglitazone is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP2C8, CYP2C9, CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Analysis: The formation of metabolites is monitored over time using HPLC-MS/MS as described above. The activity of each recombinant enzyme towards the drug substrate is then calculated.
Visualization of Metabolic Pathways
The following diagrams illustrate the metabolic pathways of rosiglitazone and pioglitazone.
Caption: Metabolic pathway of Rosiglitazone.
Caption: Metabolic pathway of Pioglitazone.
Signaling Pathway
Both rosiglitazone and pioglitazone exert their therapeutic effects by activating PPARγ, a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism.[2][7] Pioglitazone also exhibits some activity on PPARα, which may contribute to its more favorable effects on lipid profiles.[18]
Caption: Thiazolidinedione (TZD) signaling pathway.
References
- 1. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Pharmacokinetic interactions with thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Rosiglitazone (Avandia) [ebmconsult.com]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Pioglitazone is metabolised by CYP2C8 and CYP3A4 in vitro: potential for interactions with CYP2C8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pioglitazone | C19H20N2O3S | CID 4829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 15. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ClinPGx [clinpgx.org]
- 18. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
A Comparative Guide to Establishing the Lower Limit of Quantification (LLOQ) for 5-Hydroxy Rosiglitazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for establishing the Lower Limit of Quantification (LLOQ) for 5-Hydroxy Rosiglitazone (B1679542), a primary active metabolite of the antidiabetic drug Rosiglitazone. Establishing a robust and reliable LLOQ is a critical step in bioanalytical method validation, essential for the accurate assessment of pharmacokinetic profiles in drug development. This document outlines the regulatory framework, compares common estimation methods, and presents a detailed experimental protocol based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Understanding LLOQ in a Regulatory Context
The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy under the stated experimental conditions.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their expectations for bioanalytical method validation through the International Council for Harmonisation (ICH) M10 guideline.[4][5][6][7] This guideline defines the LLOQ as the lowest standard on the calibration curve and specifies the performance criteria it must meet.[1][4]
The core principle is that the LLOQ must be demonstrably reliable for its intended purpose.[7] While several methods can be used to estimate a potential LLOQ during method development, its final acceptance is contingent upon passing rigorous validation criteria for precision and accuracy.
Comparison of LLOQ Estimation Methodologies
During method development, two primary approaches are commonly used to estimate the LLOQ. The definitive establishment of the LLOQ, however, relies on demonstrating that the chosen concentration meets the acceptance criteria for precision and accuracy as defined by regulatory guidelines.[8]
| Feature | Signal-to-Noise (S/N) Ratio | Calibration Curve Statistics |
| Principle | Compares the analyte signal height to the background noise level. | Calculates the LLOQ from the standard deviation (SD) of the y-intercepts and the slope of multiple calibration curves. |
| Common Guideline | A signal-to-noise ratio of ≥ 10 is generally considered acceptable for the LLOQ.[8][9][10] | LLOQ = 10 × (SD of the Intercept / Slope of the Calibration Curve).[9][11] |
| Pros | Simple and quick to assess during initial chromatographic runs. Widely understood and historically accepted for estimation. | More statistically robust as it is derived from the regression model of the standard curve. Less subjective than visual noise assessment. |
| Cons | Can be subjective as noise calculation methods can vary between software platforms. May not directly correlate with precision and accuracy. | Requires multiple calibration curves to be generated to obtain a reliable SD of the intercept. More computationally intensive for a preliminary estimate. |
| Regulatory View | Considered an estimation tool. The S/N ratio at the proposed LLOQ (often recommended to be at least 5 times the blank signal) is a consideration, but performance data is paramount.[1] | A statistically sound approach for estimation, but the final LLOQ must still be confirmed with precision and accuracy data.[12][13] |
Recommended Experimental Protocol: LLOQ Establishment for 5-Hydroxy Rosiglitazone via LC-MS/MS
This protocol details a validated approach for determining the LLOQ of 5-Hydroxy Rosiglitazone in human plasma, synthesizing methodologies from published literature and adhering to ICH M10 guidelines.[4][14]
Objective
To determine the lowest plasma concentration of 5-Hydroxy Rosiglitazone that meets the regulatory acceptance criteria of precision (≤20% CV) and accuracy (within ±20% of nominal value).[12][15]
Materials and Reagents
-
Reference Standards: 5-Hydroxy Rosiglitazone, Rosiglitazone-d3 (or other suitable internal standard, IS).
-
Biological Matrix: Drug-free, pooled human plasma (K2-EDTA).
-
Chemicals: Acetonitrile (B52724) (LC-MS grade), Formic Acid (LC-MS grade), Water (Ultrapure).
-
Labware: Calibrated pipettes, microcentrifuge tubes, 96-well plates, autosampler vials.
Instrumentation
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
Experimental Workflow
The process involves an initial estimation of the LLOQ followed by a formal validation through precision and accuracy runs.
Detailed Steps:
-
Stock Solution Preparation: Prepare separate stock solutions of 5-Hydroxy Rosiglitazone for calibration standards (CS) and quality control (QC) samples in a suitable solvent (e.g., methanol).
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma (blank, CS, or QC) into a microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard (e.g., Rosiglitazone-d3 at 40 ng/mL).[14]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial or 96-well plate for injection.
-
-
LC-MS/MS Conditions (Example):
-
Column: C18 column (e.g., 100 mm x 2.0 mm, 3 µm).[14]
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in water (e.g., 60:40 v/v).[14]
-
Flow Rate: 0.2 mL/min.[14]
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
-
LLOQ Confirmation:
-
Based on preliminary runs, select a target LLOQ concentration (e.g., 1 ng/mL).[14]
-
Prepare a full calibration curve including the proposed LLOQ.
-
Prepare a minimum of five QC samples by spiking blank plasma at the proposed LLOQ concentration.
-
Analyze the samples in a validation run. The run should include a blank, a zero sample (matrix with IS), the calibration curve, and QC samples at LLOQ, low, mid, and high concentrations.
-
Repeat this process for at least two more runs on different days to assess inter-day variability.
-
Data Presentation and Acceptance Criteria
The data from the validation runs must be summarized to demonstrate performance. The response of the analyte at the LLOQ should be at least 5 times the response of a blank sample.[1] The primary criteria, however, are accuracy and precision.
Hypothetical LLOQ Validation Data (Target LLOQ = 1.0 ng/mL)
| Run | Replicate | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (% Bias) |
| 1 | 1 | 1.0 | 1.05 | +5.0% |
| 1 | 2 | 1.0 | 0.92 | -8.0% |
| 1 | 3 | 1.0 | 1.11 | +11.0% |
| 1 | 4 | 1.0 | 0.89 | -11.0% |
| 1 | 5 | 1.0 | 1.08 | +8.0% |
| Intra-Day 1 Summary | Mean ± SD | 1.0 | 1.01 ± 0.09 | +1.0% |
| Precision (%CV) | 9.3% | |||
| Inter-Day Summary (3 Runs) | Overall Mean ± SD | 1.0 | 1.03 ± 0.11 | +3.0% |
| Overall Precision (%CV) | 10.7% | |||
| Conclusion | PASS |
Acceptance Criteria Met:
-
Intra-day and Inter-day Precision (%CV): Must be ≤ 20%.
-
Intra-day and Inter-day Accuracy (% Bias or %RE): Must be within ±20% of the nominal concentration.[12][16]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips | Separation Science [sepscience.com]
- 9. LOD and LOQ in Analytical Chemistry [chemistryjobinsight.com]
- 10. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 11. m.youtube.com [m.youtube.com]
- 12. nalam.ca [nalam.ca]
- 13. fda.gov [fda.gov]
- 14. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
- 16. pharmoutsource.com [pharmoutsource.com]
A Head-to-Head Comparison of Rosiglitazone and Pioglitazone: Efficacy, Safety, and Mechanistic Insights
A comprehensive guide for researchers and drug development professionals on the comparative pharmacology of two prominent thiazolidinediones.
This guide provides an objective comparison of the efficacy and safety profiles of rosiglitazone (B1679542) and pioglitazone (B448), two insulin-sensitizing drugs belonging to the thiazolidinedione (TZD) class. By examining key experimental data from pivotal clinical trials and meta-analyses, this document aims to equip researchers, scientists, and drug development professionals with a detailed understanding of the nuanced differences between these two agents.
Core Mechanism of Action: PPARγ Agonism
Both rosiglitazone and pioglitazone exert their primary therapeutic effects by acting as potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor predominantly expressed in adipose tissue, as well as in pancreatic β-cells, vascular endothelium, and macrophages. Activation of PPARγ modulates the transcription of a suite of genes involved in glucose and lipid metabolism, leading to enhanced insulin (B600854) sensitivity.
Comparative Efficacy
While both drugs demonstrate comparable efficacy in glycemic control, their effects on lipid profiles diverge significantly.
Glycemic Control
Multiple head-to-head trials and meta-analyses have concluded that rosiglitazone and pioglitazone produce similar reductions in hemoglobin A1c (HbA1c) levels in patients with type 2 diabetes.
Lipid Metabolism
Pioglitazone has a more favorable impact on plasma lipids compared to rosiglitazone.[1][2][3] Clinical studies have consistently shown that pioglitazone is associated with a reduction in triglyceride levels and a more pronounced increase in high-density lipoprotein (HDL) cholesterol.[1][2] In contrast, rosiglitazone has been shown to increase low-density lipoprotein (LDL) cholesterol to a greater extent than pioglitazone.[1][2]
| Parameter | Rosiglitazone | Pioglitazone | Reference |
| Triglycerides | Increased by 13.1 ± 7.8 mg/dL | Reduced by 51.9 ± 7.8 mg/dL | [2] |
| HDL Cholesterol | Increased by 2.4 ± 0.5 mg/dL | Increased by 5.2 ± 0.5 mg/dL | [2] |
| LDL Cholesterol | Increased by 21.3 ± 1.6 mg/dL | Increased by 12.3 ± 1.6 mg/dL | [2] |
Table 1: Comparative Effects on Lipid Profile in Patients with Type 2 Diabetes and Dyslipidemia. Data are presented as mean change from baseline ± standard error.
Comparative Safety Profile
Significant differences in the safety profiles of rosiglitazone and pioglitazone have been identified, particularly concerning cardiovascular events, bladder cancer, and bone fractures.
Cardiovascular Outcomes
A key differentiator between the two drugs is their cardiovascular safety profile. Meta-analyses of retrospective cohort studies have indicated that rosiglitazone is associated with a significantly increased risk of myocardial infarction and heart failure compared to pioglitazone.[4][5]
| Outcome | Rosiglitazone vs. Pioglitazone (Risk Ratio) | 95% Confidence Interval | p-value | Reference |
| Myocardial Infarction | 1.17 | 1.04 - 1.32 | 0.01 | [4] |
| Heart Failure | 1.18 | 1.02 - 1.36 | 0.03 | [4] |
| All-Cause Mortality | 1.13 | 1.08 - 1.20 | <0.00001 | [4] |
Table 2: Cardiovascular Risk Associated with Rosiglitazone Compared to Pioglitazone.
Bladder Cancer
The risk of bladder cancer has been a concern primarily associated with pioglitazone. Several meta-analyses of observational studies have suggested a small but statistically significant increased risk of bladder cancer with pioglitazone use, particularly with long-term exposure and higher cumulative doses.[6][7][8][9] The evidence for an association between rosiglitazone and bladder cancer is less consistent.
| Exposure | Pioglitazone vs. Never-users (Odds Ratio) | 95% Confidence Interval | Reference |
| Ever Use | 1.13 | 1.03 - 1.25 | [6] |
| >2 years of use | 1.49 | 1.21 - 1.84 | [6] |
| Highest cumulative dose (>28g) | 1.66 | 1.32 - 2.07 | [6] |
Table 3: Risk of Bladder Cancer with Pioglitazone Use.
Bone Fractures
Both rosiglitazone and pioglitazone have been associated with an increased risk of fractures, particularly in women.[10][11][12][13][14] A meta-analysis of randomized controlled trials found a significantly increased risk of fractures overall, with a more pronounced effect in women.[11]
| Population | Rosiglitazone and Pioglitazone vs. Control (Odds Ratio) | 95% Confidence Interval | p-value | Reference |
| Overall | 1.45 | 1.18 - 1.79 | <0.001 | [11] |
| Women | 2.23 | 1.65 - 3.01 | <0.001 | [11] |
| Men | 1.00 | 0.73 - 1.39 | 0.98 | [11] |
Table 4: Risk of Fractures with Thiazolidinedione Use.
Experimental Protocols
The following are summarized methodologies for two pivotal clinical trials that have significantly contributed to the understanding of the cardiovascular safety of rosiglitazone and pioglitazone.
RECORD (Rosiglitazone Evaluated for Cardiac Outcomes and Regulation of Glycaemia in Diabetes) Trial
-
Objective: To evaluate the long-term cardiovascular outcomes of rosiglitazone in patients with type 2 diabetes.[15][16]
-
Study Design: A multicenter, randomized, open-label, non-inferiority trial.[15][16]
-
Participants: 4,447 patients with type 2 diabetes who were inadequately controlled on metformin (B114582) or sulfonylurea monotherapy.[16]
-
Intervention: Patients were randomized to receive either add-on rosiglitazone or a combination of metformin and sulfonylurea (active control).[16]
-
Primary Endpoint: The primary endpoint was the time to first cardiovascular hospitalization or cardiovascular death.[15]
-
Follow-up: The mean follow-up period was 5.5 years.[16]
PROactive (PROspective pioglitAzone Clinical Trial In macroVascular Events) Trial
-
Objective: To determine the effect of pioglitazone on macrovascular outcomes in high-risk patients with type 2 diabetes.[17][18][19][20][21]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[17][18][19]
-
Participants: 5,238 patients with type 2 diabetes and a history of macrovascular disease.[17][19]
-
Intervention: Patients were randomized to receive pioglitazone (force-titrated to 45 mg daily) or placebo, in addition to their existing glucose-lowering and cardiovascular medications.[17][19][20]
-
Primary Endpoint: The primary endpoint was the time to the first occurrence of a composite of all-cause mortality, non-fatal myocardial infarction, stroke, acute coronary syndrome, endovascular or surgical intervention on the coronary or leg arteries, and major leg amputation.[20]
-
Follow-up: The mean follow-up was 34.5 months.[20]
References
- 1. Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of lipid and glycemic effects of pioglitazone and rosiglitazone in patients with type 2 diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Risk of cardiovascular disease and all-cause mortality among diabetic patients prescribed rosiglitazone or pioglitazone: a meta-analysis of retrospective cohort studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adverse cardiovascular events during treatment with pioglitazone and rosiglitazone: population based cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pioglitazone and bladder cancer risk: a systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The association between pioglitazone consumption and incidence of bladder cancer in type II diabetic patients: a systematic review and meta-analysis of observational studies [nephropathol.com]
- 8. Pioglitazone and risk of bladder cancer: a meta-analysis of controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pioglitazone use in patients with diabetes and risk of bladder cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinician.nejm.org [clinician.nejm.org]
- 11. Long-term use of thiazolidinediones and fractures in type 2 diabetes: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Risk of fracture with thiazolidinediones: an updated meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical implications of fracture severity risk with pioglitazone: a systematic review and meta-analysis of clinical randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Clinical implications of fracture severity risk with pioglitazone: a systematic review and meta-analysis of clinical randomized trials [frontiersin.org]
- 15. Rosiglitazone Evaluated for Cardiac Outcomes and Regulation of Glycaemia in Diabetes (RECORD): study design and protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rosiglitazone evaluated for cardiovascular outcomes in oral agent combination therapy for type 2 diabetes (RECORD): a multicentre, randomised, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. The prospective pioglitazone clinical trial in macrovascular events (PROactive): can pioglitazone reduce cardiovascular events in diabetes? Study design and baseline characteristics of 5238 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PROspective pioglitAzone Clinical Trial In macroVascular Events - American College of Cardiology [acc.org]
- 21. PROactive 07: pioglitazone in the treatment of type 2 diabetes: results of the PROactive study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Hydroxy Rosiglitazone-d4-1: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 5-Hydroxy Rosiglitazone-d4-1, a deuterated metabolite of Rosiglitazone. Adherence to these procedures is critical to ensure laboratory safety, environmental protection, and regulatory compliance. As a stable isotope-labeled compound, this compound is not radioactive; however, it requires disposal as chemical and pharmaceutical waste.
Chemical and Physical Properties
A summary of the key quantitative data for 5-Hydroxy Rosiglitazone-d4 and its parent compound, Rosiglitazone, is presented below for easy reference.
| Property | 5-Hydroxy Rosiglitazone-d4 | Rosiglitazone |
| Molecular Formula | C₁₈H₁₅D₄N₃O₄S[1][2] | C₁₈H₁₉N₃O₃S |
| Molecular Weight | 377.45 g/mol [1][2][3] | 357.4 g/mol |
| CAS Number | 1246817-46-8[1] | 122320-73-4 |
| Appearance | Pale Yellow Solid[1] | Not specified |
| Melting Point | 65-70°C[1] | Not specified |
| Solubility | DMSO, Methanol[1] | Not specified |
| Storage Temperature | -20°C[1] | Not specified |
Hazard Identification and Safety Precautions
The parent compound, Rosiglitazone, is classified with the following hazards according to the Globally Harmonized System (GHS):
-
H361: Suspected of damaging fertility or the unborn child.[4][5]
-
H410: Very toxic to aquatic life with long-lasting effects.[4][5]
Precautionary Measures:
-
P203: Obtain, read, and follow all safety instructions before use.[4]
-
P273: Avoid release to the environment.[4]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P318: IF exposed or concerned, get medical advice.[4]
-
P391: Collect spillage.[4]
-
P405: Store locked up.[4]
-
P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[4]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This procedure is designed to be a clear, operational workflow for laboratory personnel.
Mechanism of Action: Rosiglitazone Signaling Pathway
5-Hydroxy Rosiglitazone is a metabolite of Rosiglitazone, a member of the thiazolidinedione class of drugs. Rosiglitazone functions as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.[6] The activation of PPAR-γ leads to increased insulin (B600854) sensitivity.
References
Personal protective equipment for handling 5-Hydroxy Rosiglitazone-d4-1
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 5-Hydroxy Rosiglitazone-d4. Given the absence of a specific Safety Data Sheet (SDS) for this deuterated metabolite, the following guidance is based on the known hazards of the parent compound, Rosiglitazone, and general principles for handling potent pharmaceutical compounds. 5-Hydroxy Rosiglitazone-d4 should be treated as a Particularly Hazardous Substance (PHS).
Summary of Hazards
The parent compound, Rosiglitazone, is classified with the following hazards:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.
-
Eye Irritation: Causes serious eye irritation.
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
The introduction of a hydroxyl group and deuterium (B1214612) is not expected to mitigate these hazards. Therefore, all handling procedures must be conducted with the utmost caution.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment for handling 5-Hydroxy Rosiglitazone-d4.
| Area of Protection | Required PPE | Specifications |
| Hand Protection | Double Nitrile Gloves | Chemically resistant. Change immediately if contaminated. |
| Eye Protection | Safety Goggles | Chemical splash goggles. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of powders or solutions must be done in a certified chemical fume hood or similar ventilated enclosure. |
| Body Protection | Laboratory Coat | Fully buttoned. Consider a disposable gown for larger quantities. |
| Foot Protection | Closed-toe Shoes | Standard laboratory practice. |
Operational Plan for Handling
A step-by-step protocol must be followed to ensure safe handling and minimize exposure risk.
1. Preparation and Designated Area:
-
All work with 5-Hydroxy Rosiglitazone-d4 must be conducted within a designated area, such as a chemical fume hood.
-
Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily available before starting work.
-
The designated area should be clearly marked with hazard signs indicating a reproductive toxin.
2. Weighing and Aliquoting:
-
Handle solid (powder) forms of the compound within a ventilated balance enclosure or a chemical fume hood to prevent inhalation of airborne particles.
-
Use dedicated spatulas and weighing papers.
-
If creating solutions, add the solvent to the solid slowly to avoid splashing.
3. Experimental Procedures:
-
Keep all containers of 5-Hydroxy Rosiglitazone-d4 tightly sealed when not in use.
-
Use secondary containment (e.g., a tray) for all experimental procedures to contain any potential spills.
-
Avoid skin contact at all times. If contact occurs, wash the affected area immediately with soap and water for at least 15 minutes.
4. Post-Handling Decontamination:
-
Wipe down all surfaces in the designated area with an appropriate cleaning agent after work is completed.
-
Remove PPE in the correct order to avoid cross-contamination. Dispose of disposable items in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with 5-Hydroxy Rosiglitazone-d4 (e.g., gloves, weighing papers, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.[1]
2. Labeling and Storage:
-
Hazardous waste containers must be labeled with "Hazardous Waste" and the full chemical name: "5-Hydroxy Rosiglitazone-d4".
-
Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
3. Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. All chemical waste should be managed in compliance with local and national regulations.
Experimental Workflow and Disposal Diagram
The following diagram illustrates the key steps for the safe handling and disposal of 5-Hydroxy Rosiglitazone-d4.
Caption: Workflow for Safe Handling and Disposal of 5-Hydroxy Rosiglitazone-d4.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
